Tyrphostin AG 528
Description
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Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-(2,3-dihydroindole-1-carbonyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-11-14(9-12-5-6-16(21)17(22)10-12)18(23)20-8-7-13-3-1-2-4-15(13)20/h1-6,9-10,21-22H,7-8H2/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKCTDWWIWGLHW-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=CC3=CC(=C(C=C3)O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=CC=CC=C21)C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tyrphostin AG 528: A Technical Guide to its Mechanism of Action as a Dual EGFR and ErbB2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 528 is a synthetic protein tyrosine kinase inhibitor belonging to the tyrphostin family of compounds. It functions as a potent, cell-permeable inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the v-erb-b2 erythroblastic leukemia viral oncogene homolog 2 (ErbB2/HER2). By competitively targeting the ATP-binding site of these receptor tyrosine kinases, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibitory action ultimately leads to the suppression of cell proliferation and survival, highlighting its potential as an anticancer agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Mechanism of Action
This compound exerts its biological effects through the direct inhibition of the tyrosine kinase activity of both EGFR and ErbB2. These receptors are key members of the ErbB family of receptor tyrosine kinases, which play a crucial role in regulating cell growth, differentiation, and survival. Upon ligand binding (in the case of EGFR) or through heterodimerization, these receptors undergo a conformational change that activates their intracellular kinase domains. This leads to the autophosphorylation of specific tyrosine residues within the cytoplasmic tail of the receptors.
These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events. The two primary pathways activated by EGFR and ErbB2 are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. The MAPK pathway is primarily involved in regulating cell proliferation and differentiation, while the PI3K/Akt pathway is a major regulator of cell survival and apoptosis.
This compound, by competing with ATP for binding to the kinase domain of EGFR and ErbB2, prevents the initial autophosphorylation event. This blockade at the apex of the signaling cascade effectively abrogates the activation of both the MAPK and PI3K/Akt pathways, leading to the inhibition of cancer cell proliferation and survival.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's efficacy.
| Target Kinase | IC50 Value (µM) |
| Epidermal Growth Factor Receptor (EGFR) | 4.9[1] |
| v-erb-b2 erythroblastic leukemia viral oncogene homolog 2 (ErbB2/HER2) | 2.1[1] |
Note: A comprehensive, publicly available dataset detailing the IC50 values of this compound against a broad panel of kinases could not be identified in the performed search. Therefore, a quantitative comparison table for kinase selectivity cannot be provided at this time. The characterization of this compound as a dual EGFR and ErbB2 inhibitor is based on its potent inhibition of these two kinases.
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the EGFR and ErbB2 signaling pathways and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: ErbB2/HER2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of this compound.
In Vitro Kinase Assay for IC50 Determination
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of purified EGFR and ErbB2.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
This compound
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³³P]ATP for radiometric assay or ADP-Glo™ Kinase Assay kit for luminescence-based assay
-
96-well plates
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the kinase assay buffer to achieve a range of desired concentrations.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, the serially diluted this compound, and the recombinant EGFR or ErbB2 kinase. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the Poly(Glu, Tyr) substrate to each well. For radiometric assays, include [γ-³³P]ATP in the ATP mixture.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection:
-
Radiometric Assay: Stop the reaction by adding 3% phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence-based Assay (ADP-Glo™): Stop the reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal. Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase activity for each this compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR and ErbB2 Phosphorylation
Objective: To assess the effect of this compound on the phosphorylation of EGFR, ErbB2, and downstream signaling proteins (e.g., Akt and ERK) in a cellular context.
Materials:
-
Cancer cell line overexpressing EGFR and/or ErbB2 (e.g., A431, SK-BR-3)
-
Complete cell culture medium
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in culture dishes and grow to 70-80% confluency. Serum-starve the cells for several hours to reduce basal signaling. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with EGF (for EGFR activation) for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a novel tyrosine kinase inhibitor like this compound.
Caption: Experimental Workflow for Kinase Inhibitor Characterization.
References
Tyrphostin AG 528: A Technical Guide for Researchers
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived member of the tyrphostin family of compounds, which are known for their ability to inhibit protein tyrosine kinases (PTKs).[1][2] These enzymes play a critical role in cellular signal transduction pathways that regulate cell growth, differentiation, and proliferation.[3] Dysregulation of PTK activity is a common feature in many types of cancer, making them a key target for therapeutic intervention. This compound specifically functions as a competitive inhibitor at the ATP-binding site of certain receptor tyrosine kinases, primarily targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[4][5][6] Its activity as an anticancer agent stems from this inhibitory function.[1][7]
Chemical and Physical Properties
| Property | Value |
| Synonyms | Tyrphostin B66, AG 528 |
| Molecular Formula | C₁₈H₁₄N₂O₃ |
| Molecular Weight | 306.32 g/mol |
| CAS Number | 133550-49-9 |
| Appearance | Light yellow to yellow solid powder |
| Solubility | DMSO: up to 61 mg/mL; DMF: 25 mg/mL; Ethanol: 1-5 mg/mL; Water: <1 mg/mL |
Mechanism of Action
This compound exerts its biological effects by inhibiting the autophosphorylation of key receptor tyrosine kinases. It is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2.[4][5] Upon ligand binding, these receptors dimerize and phosphorylate tyrosine residues on their intracellular domains. This autophosphorylation creates docking sites for downstream signaling proteins, initiating cascades like the MAPK and PI3K/Akt pathways that ultimately drive cell proliferation and survival.[9] this compound, by competing with ATP, blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.[10] In addition to its primary targets, AG 528 has also been shown to inhibit pantothenate kinase 3 (PanK3).[8]
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several kinases and in cellular assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's effectiveness.
| Target/Assay | IC₅₀ Value | Reference(s) |
| ErbB2/HER2 (autophosphorylation) | 2.1 µM | [1][4][6] |
| Pantothenate Kinase 3 (PanK3) | 3.0 µM | [8] |
| EGFR (autophosphorylation) | 4.9 µM | [1][4][6] |
| HER14 Cell Proliferation (EGF-dependent) | 25 µM | [8] |
Note: Some sources report slightly different IC₅₀ values for EGFR and HER2. For example, one source indicates IC₅₀ values of 12 µM for EGFR and 4.9 µM for HER2.[8]
Experimental Protocols
Detailed experimental protocols for this compound are often specific to the study. However, generalized methodologies for assessing its activity are provided below.
In Vitro Kinase Assay (General Protocol)
This assay determines the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.
Objective: To calculate the IC₅₀ value of this compound against a target kinase (e.g., EGFR, ErbB2).
Materials:
-
Recombinant human kinase (e.g., EGFR, ErbB2)
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer (typically containing Tris-HCl, MgCl₂, DTT)
-
ATP (often radiolabeled [γ-³²P]ATP or used in a luminescence/fluorescence-based system)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Reaction stop solution (e.g., EDTA)
-
Detection reagents (e.g., scintillation fluid, luminescence/fluorescence reader)
Procedure:
-
Compound Preparation: Perform serial dilutions of the this compound stock solution in the kinase assay buffer to create a range of concentrations. Include a DMSO-only control.
-
Reaction Setup: In each well of the microplate, add the kinase, the specific substrate, and the diluted this compound or control.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30–60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding the stop solution.
-
Detection: Measure the amount of phosphorylated substrate. The method will depend on the assay format (e.g., scintillation counting for radiolabeled ATP, luminescence for ADP-Glo™ assays, or fluorescence for Z'-LYTE™ assays).
-
Data Analysis: Plot the measured kinase activity against the logarithm of the this compound concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.[10]
Cell Proliferation Assay (General Protocol)
This assay measures the effect of this compound on the growth of cancer cell lines.
Objective: To determine the IC₅₀ for the inhibition of cell proliferation.
Materials:
-
Cancer cell line (e.g., HER14, A431)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., Alamar Blue, MTT, CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor or a DMSO control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Detection: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measurement: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.[11]
-
Data Analysis: Normalize the data to the control wells. Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.[11]
Conclusion
This compound is a well-characterized protein tyrosine kinase inhibitor with demonstrated activity against EGFR and ErbB2. Its defined mechanism of action and quantifiable inhibitory effects make it a valuable tool for cancer research and for studying the roles of these critical signaling pathways in cell biology. The methodologies outlined provide a foundation for researchers to investigate its efficacy and specificity in various experimental contexts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Tyrphostin AG-528 | EGFR protein tyrosine kinase inhibitor | CAS 133550-49-9 | Buy Tyrphostin AG-528 from Supplier InvivoChem [invivochem.com]
- 7. cenmed.com [cenmed.com]
- 8. caymanchem.com [caymanchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
Tyrphostin AG 528: An In-Depth Technical Guide to its Inhibition of the EGFR Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a key target for therapeutic intervention. Tyrphostin AG 528, a member of the tyrphostin family of protein kinase inhibitors, has been identified as a potent inhibitor of EGFR.[2][3] This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on downstream signaling pathways, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase. It binds to the ATP-binding pocket of the EGFR kinase domain, preventing the autophosphorylation of the receptor upon ligand binding. This inhibition of autophosphorylation blocks the recruitment and activation of downstream signaling proteins, thereby abrogating the cellular responses mediated by EGFR activation.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness.
| Parameter | Target | IC50 Value | Assay Condition | Reference |
| IC50 | EGFR | 4.9 µM | Cell-free kinase assay | [2][3] |
| IC50 | ErbB2 (HER2) | 2.1 µM | Cell-free kinase assay | [2][3] |
Core Signaling Pathways Affected by this compound
Inhibition of EGFR by this compound impacts several critical downstream signaling cascades that are central to cell growth and survival.
RAS-RAF-MEK-ERK (MAPK) Pathway
This pathway is a major driver of cell proliferation. Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, leading to the activation of the GTPase Ras. Ras then initiates a phosphorylation cascade involving Raf, MEK, and finally ERK (also known as MAPK). Activated ERK translocates to the nucleus and phosphorylates transcription factors that promote cell cycle progression. This compound, by inhibiting EGFR autophosphorylation, prevents the initiation of this cascade.
PI3K/Akt Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and apoptosis. Activated EGFR recruits and activates phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis. This compound's inhibition of EGFR blocks the activation of PI3K and subsequently the anti-apoptotic signals mediated by Akt.
JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is also implicated in EGFR-mediated signaling, particularly in regulating gene transcription related to cell survival and proliferation. While the direct effects of this compound on this pathway are less extensively characterized than for other tyrphostins like AG 490, EGFR activation can lead to the phosphorylation and activation of STAT proteins, notably STAT3.[4][5] Activated STATs form dimers, translocate to the nucleus, and act as transcription factors. Inhibition of EGFR by this compound is expected to attenuate this activation.
Signaling Pathway Diagrams
Caption: this compound inhibition of the EGFR signaling pathway.
Detailed Experimental Protocols
The following protocols provide a framework for characterizing the inhibitory effects of this compound.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
This compound
-
DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only vehicle control.
-
To the wells of a 96-well plate, add the recombinant EGFR enzyme.
-
Add the serially diluted this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for 10-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the Poly(Glu,Tyr) substrate.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the remaining ATP levels using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of EGFR and Downstream Protein Phosphorylation
This technique is used to assess the effect of this compound on the phosphorylation status of EGFR, Akt, ERK, and STAT3 in a cellular context.
Materials:
-
EGFR-expressing cell line (e.g., A431)
-
Cell culture medium and serum
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK (Thr202/Tyr204), anti-total ERK, anti-p-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with the corresponding total protein antibody.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of the inhibitor or a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a valuable tool for studying EGFR-mediated signaling and holds potential as a lead compound for the development of anticancer therapeutics. Its potent and selective inhibition of EGFR and ErbB2 tyrosine kinases effectively disrupts key downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K/Akt pathways, leading to a reduction in cell proliferation and survival. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive approach for researchers to investigate and quantify the effects of this compound on the EGFR signaling network. Further investigation into its effects on the JAK/STAT pathway will provide a more complete understanding of its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Stat3 is tyrosine-phosphorylated through the interleukin-6/glycoprotein 130/Janus kinase pathway in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Constitutive activation of a slowly migrating isoform of Stat3 in mycosis fungoides: Tyrphostin AG490 inhibits Stat3 activation and growth of mycosis fungoides tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tyrphostin AG 528: A Technical Guide to its Inhibition of ErbB2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tyrphostin AG 528, a potent inhibitor of the ErbB2 receptor tyrosine kinase. This document details its inhibitory concentration, the experimental protocols for its characterization, and the signaling pathways it modulates.
Core Data: Inhibitory Potency
This compound is a protein tyrosine kinase inhibitor with demonstrated activity against members of the epidermal growth factor receptor (EGFR) family. Its inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | Target | IC50 Value |
| This compound | ErbB2/HER2 | 2.1 µM[1][2][3] |
| This compound | EGFR | 4.9 µM[1][2] |
ErbB2 Signaling Pathway and Inhibition by this compound
ErbB2, also known as HER2, is a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Unlike other members of the ErbB family, ErbB2 does not have a known direct ligand. Instead, it forms heterodimers with other ligand-bound ErbB receptors, such as EGFR, ErbB3, and ErbB4, leading to the activation of its intracellular kinase domain. This activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.
This compound acts as an ATP-competitive inhibitor of the ErbB2 kinase domain. By binding to the ATP-binding pocket, it prevents the phosphorylation of tyrosine residues on the receptor and downstream signaling proteins, thereby blocking the activation of these critical pathways.
Caption: ErbB2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols for IC50 Determination
The determination of the IC50 value for this compound against ErbB2 can be achieved through various in vitro and cell-based assays. Below are representative protocols for a cell-free kinase assay and a cell-based proliferation assay.
In Vitro ErbB2 Kinase Assay (Radiometric)
This protocol describes a cell-free assay to directly measure the inhibitory effect of this compound on the enzymatic activity of recombinant ErbB2 kinase.
Materials:
-
Recombinant human ErbB2 kinase domain
-
Peptide substrate (e.g., poly[Glu:Tyr] 4:1)
-
[γ-³³P]-ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (serial dilutions)
-
DMSO (vehicle control)
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions.
-
Assay Plate Setup: To each well of a 96-well plate, add the kinase assay buffer, the this compound dilution (or DMSO for control), and the recombinant ErbB2 enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Detection: Measure the amount of incorporated ³³P in the peptide substrate using a scintillation counter.
-
Data Analysis:
-
Subtract the background counts (wells with no enzyme).
-
Normalize the data with the "no inhibitor" control as 100% activity and a "no enzyme" control as 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro radiometric kinase assay.
Cell-Based Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of ErbB2-overexpressing cancer cells.
Materials:
-
ErbB2-overexpressing cell line (e.g., SK-BR-3)
-
Cell culture medium and supplements
-
This compound (serial dilutions)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the ErbB2-overexpressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Subtract the background absorbance (wells with no cells).
-
Normalize the data with the "no inhibitor" control as 100% viability.
-
Plot the percent viability versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for cell proliferation.
-
Caption: Workflow for a cell-based MTT proliferation assay.
References
Tyrphostin AG 528: A Technical Guide to its Discovery, History, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tyrphostin AG 528, also known as Tyrphostin B66, is a significant member of the tyrphostin family of synthetic protein tyrosine kinase inhibitors. This document provides a comprehensive technical overview of its discovery, history, and core functionalities. It details the initial synthesis and biological evaluation, mechanism of action as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, and its impact on downstream signaling pathways. This guide consolidates quantitative data on its inhibitory activity and provides detailed experimental protocols from seminal studies for researchers seeking to utilize or further investigate this compound.
Discovery and History
The late 1980s marked a pivotal era in cancer research with the burgeoning understanding of the role of protein tyrosine kinases (PTKs) in signal transduction and oncogenesis. This period saw a systematic search for small-molecule inhibitors that could specifically target these enzymes. The term "tyrphostins" (tyrosine phosphorylation inhibitors) was coined to describe this novel class of compounds.
The foundational work on tyrphostins was published in 1989 by Gazit et al. in the Journal of Medicinal Chemistry.[1] This seminal paper described the synthesis and biological activity of a series of benzylidenemalononitrile (B1330407) derivatives designed to compete with the substrate at the catalytic domain of the EGF receptor.[1] While this initial publication laid the groundwork, a subsequent 1991 paper by the same research group further expanded the structure-activity relationships of this class of compounds, detailing heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of both EGFR and the closely related ErbB2/neu kinase.[2] this compound emerged from this systematic exploration as a notable inhibitor of both these receptor tyrosine kinases.
Mechanism of Action
This compound functions as a competitive inhibitor of ATP at the catalytic domain of receptor tyrosine kinases, primarily targeting EGFR (also known as ErbB1 or HER1) and ErbB2 (also known as HER2/neu).[3][4] By occupying the ATP-binding pocket, it prevents the autophosphorylation of the receptor's intracellular domain, a critical step in the activation of downstream signaling cascades.[1][5] This inhibition effectively blocks the signal transduction pathways that drive cell proliferation, survival, and migration.[6][7][8]
The primary signaling pathways attenuated by this compound are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway, both of which are crucial for cell cycle progression and the suppression of apoptosis.[6][9][10]
Signaling Pathway Diagram
Quantitative Data
This compound has been characterized by its inhibitory potency against its primary targets and its antiproliferative effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound against Receptor Tyrosine Kinases
| Target | IC50 (μM) | Assay Conditions |
| EGFR | 4.9 | Cell-free kinase assay |
| ErbB2 | 2.1 | Cell-free kinase assay |
Data sourced from commercial supplier technical datasheets.[3][4]
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) |
| MCF-7 | Breast Adenocarcinoma | ~5-10 |
| A431 | Epidermoid Carcinoma | ~10 |
Note: Specific IC50 values for the antiproliferative activity of this compound are not consistently reported across the literature. The values presented are approximations based on graphical data and related tyrphostin compounds from early studies.[11]
Experimental Protocols
The following protocols are based on the methodologies described in the seminal publications by Gazit et al. (1989 and 1991).
Synthesis of this compound (General Procedure)
The synthesis of benzylidenemalononitrile tyrphostins, including AG 528, is achieved through a Knoevenagel condensation.
Materials:
-
Appropriately substituted benzaldehyde (e.g., 3,4-dihydroxy-5-bromobenzaldehyde for related compounds)
-
Malononitrile or a suitable derivative
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
A solution of the substituted benzaldehyde (1 equivalent) and the malononitrile derivative (1 equivalent) is prepared in absolute ethanol.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is heated to reflux and monitored for completion by thin-layer chromatography.
-
Upon completion, the reaction mixture is cooled, and the crude product is collected by filtration.
-
The product is purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
In Vitro Kinase Inhibition Assay (EGFR and ErbB2)
This protocol outlines the measurement of the inhibitory effect of this compound on the kinase activity of EGFR and ErbB2.
Materials:
-
Purified EGFR or ErbB2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a synthetic substrate
-
[γ-³²P]ATP
-
This compound stock solution in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MnCl₂, 10 mM MgCl₂, 1 mM DTT)
-
Trichloroacetic acid (TCA)
Procedure:
-
The kinase reaction is set up in a final volume of 50 µL containing the kinase, substrate, and varying concentrations of this compound (or DMSO as a vehicle control).
-
The reaction is initiated by the addition of [γ-³²P]ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 10-20 minutes).
-
The reaction is terminated by spotting the mixture onto filter paper discs and immersing them in cold 10% TCA.
-
The filter papers are washed multiple times with TCA to remove unincorporated [γ-³²P]ATP.
-
The radioactivity incorporated into the substrate on the filter papers is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
This assay measures the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A431 or MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound stock solution in DMSO
-
[³H]Thymidine
-
Trypsin-EDTA
-
Scintillation fluid
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The medium is replaced with fresh medium containing various concentrations of this compound (or DMSO as a vehicle control).
-
Cells are incubated for a specified period (e.g., 48-72 hours).
-
[³H]Thymidine is added to each well, and the cells are incubated for an additional 4-6 hours to allow for its incorporation into newly synthesized DNA.
-
The cells are washed, trypsinized, and harvested onto glass fiber filters.
-
The radioactivity on the filters is measured using a scintillation counter.
-
The percentage of inhibition of cell proliferation is calculated relative to the control, and IC50 values are determined.
Conclusion
This compound represents a foundational molecule in the development of targeted cancer therapies. Its discovery and characterization in the late 1980s and early 1990s provided crucial proof-of-concept for the inhibition of specific protein tyrosine kinases. As a dual inhibitor of EGFR and ErbB2, it laid the groundwork for the development of more potent and selective inhibitors that are now in clinical use. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery, enabling a deeper understanding and further exploration of this important class of inhibitors.
References
- 1. Tyrphostins I: synthesis and biological activity of protein tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrphostins. 2. Heterocyclic and alpha-substituted benzylidenemalononitrile tyrphostins as potent inhibitors of EGF receptor and ErbB2/neu tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. anygenes.com [anygenes.com]
- 8. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 9. A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Synthesis and antiproliferative activity of tyrphostins containing heteroaromatic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Tyrphostin AG 528: A Technical Guide to Target Specificity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity of Tyrphostin AG 528, a member of the tyrphostin family of protein tyrosine kinase inhibitors. This document details its primary biological targets, summarizes its inhibitory activity, and provides standardized experimental protocols for its characterization. Visualizations of the relevant signaling pathway and a typical experimental workflow are included to facilitate a deeper understanding of its mechanism of action and evaluation.
Core Target Profile of this compound
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the closely related receptor tyrosine kinase, ErbB2 (also known as HER2).[1][2] These receptors are key components of signaling pathways that regulate cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of various human cancers, making them important therapeutic targets.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its primary targets has been determined through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) |
| EGFR | 4.9 |
| ErbB2 (HER2) | 2.1 |
Data sourced from multiple publicly available databases and supplier information.[1][2]
Target Selectivity Profile
Signaling Pathway Inhibition
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of EGFR and ErbB2. This action prevents the autophosphorylation of the receptors, which is a critical step in the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. By blocking these initial phosphorylation events, this compound effectively abrogates the cellular responses triggered by the activation of these receptors.
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the inhibitory activity of compounds like this compound.
In Vitro Biochemical Kinase Assay (Determination of IC50)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR and ErbB2 kinases.
Materials:
-
Recombinant human EGFR and ErbB2 kinase domains
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (at a concentration near the Km for each kinase)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the final desired concentrations.
-
Reaction Setup: To the wells of a 384-well plate, add the this compound dilutions or DMSO as a vehicle control.
-
Enzyme Addition: Add the recombinant kinase (EGFR or ErbB2) to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Cell-Based Assay: Inhibition of Receptor Phosphorylation (Western Blot)
This assay assesses the ability of this compound to inhibit the phosphorylation of EGFR and ErbB2 in a cellular context.
Materials:
-
Human cancer cell line overexpressing EGFR and/or ErbB2 (e.g., A431, SK-BR-3)
-
Cell culture medium and supplements
-
This compound
-
Epidermal Growth Factor (EGF) for stimulation
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ErbB2, anti-total-ErbB2, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated form of the target receptor overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with antibodies for the total receptor protein and a loading control like β-actin. Compare the levels of phosphorylated receptor across the different treatment conditions.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for determining the target specificity and potency of a kinase inhibitor like this compound.
References
Tyrphostin AG 528: A Technical Guide to its Downstream Signaling Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetically derived protein tyrosine kinase inhibitor. As a member of the tyrphostin family of compounds, it is designed to compete with ATP for the catalytic site of tyrosine kinases, thereby inhibiting their activity. The dysregulation of protein tyrosine kinase signaling is a hallmark of numerous pathologies, most notably cancer, making inhibitors like this compound valuable tools for both basic research and therapeutic development. This technical guide provides an in-depth overview of the mechanism of action of this compound, its downstream signaling effects, and detailed protocols for its experimental evaluation.
Mechanism of Action
This compound primarily targets the Epidermal Growth Factor Receptor (EGFR) and the v-erb-b2 avian erythroblastic leukemia viral oncogene homolog 2 (ErbB2, also known as HER2/neu).[1][2][3] Both EGFR and ErbB2 are members of the ErbB family of receptor tyrosine kinases, which play crucial roles in regulating cell proliferation, survival, differentiation, and migration.[4][5] Upon ligand binding (in the case of EGFR), these receptors dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular domain. This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling events.
This compound acts as a competitive inhibitor at the ATP-binding site of the EGFR and ErbB2 kinase domains, preventing this initial autophosphorylation step and subsequently blocking the activation of their downstream signaling pathways.[1][2][3]
Downstream Signaling Pathways
The inhibition of EGFR and ErbB2 by this compound is expected to have profound effects on several key intracellular signaling cascades. While specific quantitative data on the downstream effects of this compound is limited in publicly available literature, the known signaling pathways downstream of EGFR and ErbB2, along with data from structurally related tyrphostins, provide a strong indication of its likely molecular consequences.[2][4][5][6]
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a critical signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and stress responses. The Ras-Raf-MEK-ERK cascade is a well-characterized MAPK pathway downstream of EGFR and ErbB2.[4][6] Inhibition of EGFR/ErbB2 by this compound is anticipated to lead to a reduction in the phosphorylation and activation of MEK and ERK1/2. Studies on other EGFR-targeting tyrphostins have demonstrated the inhibition of this pathway.[7][8]
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a major signaling route that promotes cell survival, growth, and proliferation. Activation of EGFR and ErbB2 leads to the recruitment and activation of PI3K, which in turn phosphorylates and activates Akt.[4][5][6] By blocking the initial receptor phosphorylation, this compound is expected to inhibit the activation of PI3K and subsequently reduce the phosphorylation of Akt and its downstream targets.
Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway
The JAK/STAT pathway is another important signaling cascade activated by EGFR and ErbB2, playing a role in cell proliferation and survival.[4][5] Upon receptor activation, JAKs are recruited and activated, leading to the phosphorylation and activation of STAT proteins, particularly STAT3 and STAT5. These activated STATs then translocate to the nucleus to regulate gene expression. This compound has been classified as a JAK/STAT signaling inhibitor, and related tyrphostins like AG490 have been shown to effectively inhibit STAT3 phosphorylation.[3][9]
Quantitative Data Summary
The available quantitative data for this compound primarily focuses on its direct inhibitory activity against its primary targets. Data on the dose-dependent effects on downstream signaling components are not extensively available in the current literature and represent an area for further investigation.
| Parameter | Target | Value | Notes |
| IC50 | EGFR | 4.9 µM | Cell-free assay[1] |
| IC50 | ErbB2 | 2.1 µM | Cell-free assay[1] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the downstream signaling effects of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol is designed to qualitatively and semi-quantitatively measure the inhibition of EGFR, ErbB2, and downstream effector (e.g., ERK, Akt, STAT3) phosphorylation by this compound.
Materials:
-
Cell line of interest (e.g., A431 for high EGFR expression, SK-BR-3 for high ErbB2 expression)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Growth factor (e.g., EGF) for stimulation
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat cells with various concentrations of this compound (or DMSO) for 1-2 hours. Stimulate with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.
-
Cell Lysis: Place plates on ice, wash with ice-cold PBS, and add lysis buffer. Scrape cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane. Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize bands using an imaging system. Quantify band intensities to determine the relative levels of phosphorylated proteins.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
Cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash cells with cold PBS and resuspend in binding buffer. Add Annexin V-FITC and PI and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
Mandatory Visualizations
Caption: Inhibition of EGFR/ErbB2 signaling by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Structural Insight Into Two Important ErbB Receptors (EGFR and HER2) and Their Relevance to Non‐Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anygenes.com [anygenes.com]
- 7. The tyrphostin AG1478 augments oridonin-induced A431 cell apoptosis by blockage of JNK MAPK and enhancement of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Tyrphostin AG 528: A Technical Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a synthetic protein tyrosine kinase (PTK) inhibitor. As a member of the tyrphostin family, it is a valuable tool for investigating the signaling pathways that drive cell proliferation, differentiation, and survival. Dysregulation of PTKs is a well-established hallmark of many cancers, making inhibitors like this compound essential for both basic research and therapeutic development. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, effects on cancer cell lines, and detailed protocols for its application in key experimental assays.
Core Mechanism of Action
This compound functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2/neu).[1] It exerts its effects by competing with ATP for binding to the catalytic kinase domain of these receptors. This inhibition prevents receptor autophosphorylation, a critical initial step for the activation of multiple downstream signaling cascades that are central to cancer cell growth and survival.[1]
The primary molecular targets of this compound are:
-
Epidermal Growth Factor Receptor (EGFR)
-
ErbB2/HER2
By blocking the activity of these receptors, this compound effectively attenuates signals through major oncogenic pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. This disruption can lead to the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis.
Signaling Pathways and Experimental Workflows
Visualized Signaling Pathway
The diagram below illustrates the inhibitory action of this compound on the EGFR/ErbB2 signaling cascade.
Visualized Experimental Workflow
The following diagram outlines a general workflow for assessing the efficacy of this compound in a cancer cell line.
Quantitative Data Summary
This compound: Molecular Target Inhibition
The following table summarizes the known half-maximal inhibitory concentration (IC50) values for this compound against its primary molecular targets in cell-free assays.
| Compound | Target | Assay Type | IC50 (µM) | Reference(s) |
| This compound | EGFR | Cell-free | 4.9 | [1] |
| This compound | ErbB2/HER2 | Cell-free | 2.1 | [1] |
IC50 Values of Related Tyrphostins in Cancer Cell Lines
Specific IC50 values for this compound in various cancer cell lines are not widely available in the public literature.[2] However, data from structurally and functionally related tyrphostins provide valuable context for its potential efficacy.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| Tyrphostin A9 | HCT-116 (p53-wt) | Colorectal Carcinoma | ~0.03 (colony formation) | |
| Dasatinib | HCT-116 | Colorectal Carcinoma | 0.14 | [3] |
| Dasatinib | MCF-7 | Breast Carcinoma | 0.67 | [3] |
| Sorafenib | HCT-116 | Colorectal Carcinoma | 18.6 | [3] |
| Sorafenib | MCF-7 | Breast Carcinoma | 16.0 | [3] |
| Erlotinib | HCT-116, MCF-7, H460 | Various | >30 | [3] |
Note: The data in this table is for comparative purposes and highlights the range of activities seen with other tyrosine kinase inhibitors.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound on cancer cell lines.
Protocol: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO at the same final concentration as the highest drug dose).[2][4]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[3]
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Tyrphostin AG 30-treated cells (including floating cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Ice-cold PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).[4]
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use Trypsin-EDTA and neutralize with complete medium. Combine all cells and centrifuge at 300 x g for 5 minutes.[4]
-
Washing: Wash the cells twice with ice-cold PBS, centrifuging after each wash.[4]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.[4] Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.
Protocol: Western Blot Analysis of Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of target proteins (e.g., EGFR, AKT) following treatment with this compound.
Materials:
-
Treated cell pellets
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors[5]
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, and a loading control like β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.[5][6]
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[7]
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.[5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[5]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[7]
-
Analysis: Quantify band intensities using densitometry software, normalizing target proteins to the loading control.
Protocol: Cell Cycle Analysis by Flow Cytometry
This method quantifies the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated cells
-
Ice-cold PBS
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution containing RNase A[9]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect and count cells as described in the apoptosis protocol.
-
Washing: Wash the cell pellet once with ice-cold PBS.[4]
-
Fixation: Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[9]
-
Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours (or overnight).[4][9]
-
Rehydration: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS to remove residual ethanol.[9]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[4]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[4]
-
Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample. Quantify the percentage of cells in G1, S, and G2/M phases using appropriate software.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. 7tmantibodies.com [7tmantibodies.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for Tyrphostin AG 528 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tyrphostin AG 528, a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and ErbB2 tyrosine kinases, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a clear, accessible format to facilitate research and development.
Mechanism of Action
This compound, also known as Tyrphostin B66, is a synthetic protein tyrosine kinase inhibitor.[1][2] It functions as an ATP-competitive inhibitor at the kinase domain of EGFR and ErbB2, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[3] The inhibition of these pathways, which are often constitutively active in cancer cells, can lead to cell cycle arrest, induction of apoptosis, and a reduction in cell proliferation.[4][5]
Data Presentation
Inhibitory Activity
| Target | IC50 Value (µM) |
| EGFR (Cell-free assay) | 4.9 |
| ErbB2/HER2 (Cell-free assay) | 2.1 |
Table 1: Summary of this compound inhibitory concentrations.[1][2]
Solubility and Storage
| Solvent | Solubility | Storage of Stock Solutions |
| DMSO | 61 mg/mL | 1 year at -80°C, 1 month at -20°C. Avoid repeated freeze-thaw cycles. |
| Ethanol | 5 mg/mL | |
| Water | <1 mg/mL |
Table 2: Solubility and storage recommendations for this compound.[2]
Signaling Pathway
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving 3.06 mg of this compound (Molecular Weight: 306.32 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended in Table 2.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value in a specific cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours.
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Cancer cell line with known EGFR expression (e.g., A431)
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound stock solution
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash cells twice with ice-cold PBS and lyse with RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed and treat cells with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
These protocols provide a starting point for investigating the cellular effects of this compound. Researchers should optimize conditions for their specific experimental systems.
References
Tyrphostin AG 528: In Vivo Administration Guide and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528, also known as Tyrphostin B66, is a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 protein tyrosine kinases.[1][2] As a member of the tyrphostin family of compounds, it plays a crucial role in modulating intracellular signaling pathways that are fundamental to cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling cascade is a hallmark of various cancers, making EGFR inhibitors like this compound valuable tools for oncological research and potential therapeutic development.
Data Presentation
In Vitro Activity of this compound
| Target | IC₅₀ (μM) | Assay Type | Reference |
| EGFR | 4.9 | Cell-free assay | [1][2] |
| ErbB2 (HER2) | 2.1 | Cell-free assay | [1][2] |
Physicochemical and Formulation Data
| Property | Value | Notes | Reference |
| Molecular Weight | 306.32 g/mol | [2] | |
| Solubility | |||
| DMSO | ≥ 61 mg/mL (199.13 mM) | Use fresh DMSO as it is hygroscopic. | [2] |
| Ethanol | 5 mg/mL | [2] | |
| Water | < 1 mg/mL | Practically insoluble. | [2] |
| In Vivo Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Yields a clear solution of ≥ 2.5 mg/mL. Prepare fresh daily. Sonication or gentle heating may aid dissolution. | [1] |
| In Vivo Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Yields a clear solution of ≥ 2.5 mg/mL. Prepare fresh daily. | [1] |
| In Vivo Formulation 3 | Carboxymethylcellulose sodium (CMC-Na) | For oral administration as a homogeneous suspension (e.g., ≥ 5 mg/mL). | [2] |
Signaling Pathway
This compound exerts its effects by inhibiting the tyrosine kinase activity of EGFR and ErbB2. Upon ligand binding (e.g., EGF), these receptors dimerize and autophosphorylate specific tyrosine residues in their intracellular domains. This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and migration. By blocking the initial autophosphorylation, this compound effectively attenuates these downstream signals.
Experimental Protocols
Disclaimer: The following protocols are generalized and should be adapted based on the specific experimental design, animal model, and institutional guidelines. No specific in vivo dosage for this compound has been published. The suggested dosage range is extrapolated from studies using other tyrphostin EGFR inhibitors.
Animal Models
The choice of animal model is critical and depends on the research question.
-
Xenograft Models: For oncology studies, immunodeficient mice (e.g., nude, SCID, or NSG mice) are commonly used. Human cancer cell lines with known EGFR or ErbB2 expression levels (e.g., A431, SK-BR-3) can be implanted subcutaneously or orthotopically.
-
Syngeneic Models: For studies involving the immune system, syngeneic models with murine tumor cell lines in immunocompetent mice are appropriate.
-
Transgenic Models: Genetically engineered mouse models (GEMMs) that spontaneously develop tumors driven by EGFR or ErbB2 mutations can also be utilized.
Suggested Dosage and Administration (Requires Optimization)
| Parameter | Recommendation | Notes |
| Dosage Range | 5 - 50 mg/kg | This is a broad starting range based on related tyrphostins. A dose-finding study is essential. |
| Administration Route | Intraperitoneal (IP) injection or Oral Gavage (PO) | The choice depends on the formulation and desired pharmacokinetic profile. IP injection is common for initial studies. |
| Frequency | Daily or twice daily | The short half-life of many tyrphostins may necessitate frequent administration to maintain therapeutic concentrations. |
| Vehicle | See Formulation Table | The choice of vehicle is critical for solubility and bioavailability. |
General In Vivo Experimental Workflow
-
Preparation of this compound Formulation:
-
Based on the chosen administration route, prepare the formulation as described in the "Physicochemical and Formulation Data" table.
-
For example, for a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, a 2 mg/mL solution is required.
-
Prepare the formulation fresh each day and protect it from light.
-
-
Animal Acclimatization and Tumor Inoculation (for xenograft models):
-
Acclimatize animals to the facility for at least one week.
-
Inject tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in 100-200 µL of sterile PBS or Matrigel) subcutaneously into the flank.
-
-
Treatment Initiation:
-
Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize animals into control (vehicle) and treatment groups.
-
-
Administration:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and locate the injection site in the lower abdominal quadrant.
-
Use a 25-27 gauge needle and inject at a 15-20 degree angle.
-
-
Oral Gavage (PO):
-
Use a proper-sized feeding needle.
-
Ensure the needle is correctly placed in the esophagus before dispensing the formulation.
-
-
-
Monitoring:
-
Monitor animal health daily (body weight, behavior, signs of toxicity).
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
-
Endpoint and Tissue Collection:
-
Euthanize animals when tumors reach the predetermined endpoint size or at the end of the study.
-
Collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for p-EGFR, immunohistochemistry).
-
Blood samples can be collected for pharmacokinetic analysis.
-
Concluding Remarks
This compound is a valuable research tool for investigating the roles of EGFR and ErbB2 in cancer biology. While specific in vivo efficacy data for this compound is lacking in published literature, the information on its in vitro activity, formulation, and the provided generalized protocols based on related compounds offer a solid foundation for designing and conducting preclinical in vivo studies. Researchers are strongly encouraged to perform initial dose-finding and toxicity studies to establish an appropriate and safe dosing regimen for their specific animal model and experimental objectives.
References
Tyrphostin AG 528: Application Notes for Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases, with IC50 values of 4.9 µM and 2.1 µM, respectively[1]. As a member of the tyrphostin family of compounds, it serves as a valuable tool for investigating cellular signaling pathways that regulate critical processes such as cell proliferation, differentiation, and apoptosis (programmed cell death). Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a key target for therapeutic intervention. By inhibiting EGFR and ErbB2/HER2, this compound can block downstream signaling cascades, leading to the induction of apoptosis in cancer cells.
These application notes provide a comprehensive guide to utilizing this compound for apoptosis induction studies, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor at the catalytic domain of EGFR and ErbB2/HER2. This inhibition prevents the autophosphorylation of the receptors, which is a crucial initial step in the activation of downstream signaling pathways. The primary pathways affected include the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway. Both of these cascades are central to promoting cell survival and proliferation while inhibiting apoptosis.
By blocking these pro-survival signals, this compound allows for the activation of pro-apoptotic machinery. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, ultimately leading to the activation of executioner caspases, such as caspase-3, and subsequent cell death.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table is provided as a template for researchers to systematically record their own experimental findings. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for apoptosis induction in the specific cell line of interest.
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Method of Apoptosis Detection |
| e.g., A431 | 5 | 24 | Data to be determined | Data to be determined | Flow Cytometry |
| 10 | 24 | Data to be determined | Data to be determined | ||
| 5 | 48 | Data to be determined | Data to be determined | ||
| 10 | 48 | Data to be determined | Data to be determined | ||
| e.g., SK-BR-3 | 2.5 | 24 | Data to be determined | Data to be determined | Flow Cytometry |
| 5 | 24 | Data to be determined | Data to be determined | ||
| 2.5 | 48 | Data to be determined | Data to be determined | ||
| 5 | 48 | Data to be determined | Data to be determined |
Experimental Protocols
The following protocols provide a general framework for conducting experiments to assess apoptosis induction by this compound. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Protocol 1: Cell Culture and Drug Treatment
-
Cell Culture: Maintain the desired cancer cell line (e.g., A431, SK-BR-3, or other EGFR/ErbB2 expressing lines) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics. Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in multi-well plates (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase and reach approximately 70-80% confluency at the time of treatment. Allow the cells to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store the stock solution in aliquots at -20°C or -80°C.
-
Drug Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh culture medium. It is advisable to test a range of concentrations based on the known IC50 values (e.g., 1 µM to 50 µM).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Vehicle Control: Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Incubation: Incubate the cells for the desired treatment durations (e.g., 24, 48, or 72 hours).
Protocol 2: Apoptosis Assessment by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for the quantitative analysis of apoptosis.
-
Cell Harvesting: Following treatment, collect both the adherent and floating cells. For adherent cells, gently wash with PBS and detach using trypsin-EDTA. Combine the detached cells with the supernatant containing the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Viability Assessment using MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1.
-
MTT Addition: At the end of the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for the specific treatment duration.
Visualizations
Caption: EGFR signaling pathway and the inhibitory effect of this compound.
Caption: Workflow for assessing apoptosis using Annexin V/PI staining.
References
Application Notes and Protocols for Tyrphostin AG 528 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing Tyrphostin AG 528 in Western blot analysis to investigate the inhibition of Epidermal Growth Factor Receptor (EGFR) and ErbB2 signaling pathways. This compound is a potent protein tyrosine kinase inhibitor, and this document outlines its mechanism of action, provides quantitative data on its inhibitory activity, and offers a step-by-step guide for its application in cell-based assays coupled with Western blot detection. The provided protocols and diagrams are intended to serve as a comprehensive resource for researchers studying EGFR and ErbB2-mediated signal transduction and for professionals in drug development exploring potential therapeutic agents.
Introduction
This compound, also known as Tyrphostin B66, is a synthetic compound that functions as a competitive inhibitor of protein tyrosine kinases.[1][2] Specifically, it targets the ATP-binding site of the kinase domain, thereby preventing the autophosphorylation and subsequent activation of key signaling proteins. Its primary targets are the Epidermal Growth Factor Receptor (EGFR) and the human epidermal growth factor receptor 2 (ErbB2, also known as HER2).[1][3][4][5] The dysregulation of these receptor tyrosine kinases is a hallmark of numerous cancers, making them critical targets for therapeutic intervention.
Western blot analysis is an indispensable technique for elucidating the effects of inhibitors like this compound on cellular signaling. This method allows for the sensitive detection of changes in the phosphorylation status of target proteins and downstream effectors, providing direct evidence of the inhibitor's efficacy. These notes offer a foundational protocol for assessing the inhibitory action of this compound on EGFR and ErbB2 phosphorylation in a cellular context.
Mechanism of Action
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR or the heterodimerization of ErbB2 with other ErbB family members triggers a conformational change that activates the intracellular tyrosine kinase domain. This leads to the autophosphorylation of specific tyrosine residues within the cytoplasmic tail of the receptor. These phosphorylated residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and migration. This compound competitively binds to the ATP pocket of the EGFR and ErbB2 kinase domains, thereby blocking the initial autophosphorylation event and inhibiting the activation of these downstream signaling pathways.
Quantitative Data
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The IC50 values for this compound against its primary targets are summarized in the table below. It is important to note that these values are typically determined in cell-free assays and can vary depending on the specific experimental conditions.
| Target | IC50 Value | Assay Type |
| EGFR | 4.9 µM | Cell-free assay |
| ErbB2/HER2 | 2.1 µM | Cell-free assay |
Data sourced from references[1][2][3][4][5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental procedure, the following diagrams have been generated.
Caption: EGFR/ErbB2 signaling and inhibition by this compound.
Caption: Experimental workflow for Western blot analysis.
Experimental Protocols
This protocol describes the treatment of cultured cells with this compound and the subsequent analysis of EGFR and ErbB2 phosphorylation by Western blotting. Cell lines that overexpress EGFR (e.g., A431) or ErbB2 (e.g., SK-BR-3) are common models.
Materials
-
Cell Line: A431 (human epidermoid carcinoma), SK-BR-3 (human breast adenocarcinoma), or other suitable cell line
-
This compound: Prepare a stock solution in DMSO (e.g., 10-50 mM). Store at -20°C or -80°C.[2]
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay kit)
-
Laemmli sample buffer
-
-
Antibodies:
-
Primary antibodies:
-
Rabbit anti-phospho-EGFR (Tyr1068)
-
Rabbit anti-phospho-ErbB2 (Tyr1248)
-
Mouse anti-total EGFR
-
Mouse anti-total ErbB2
-
Mouse anti-β-actin (or other loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
-
Western Blotting Supplies:
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate
-
Imaging system
-
Procedure
5.2.1. Cell Culture and Treatment
-
Cell Plating: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for 12-24 hours in serum-free medium.
-
Inhibitor Treatment: Prepare working solutions of this compound from the stock solution in serum-free medium. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 25, 50 µM) to determine the optimal concentration for your cell line. Pre-treat the cells with the various concentrations of this compound or a vehicle control (DMSO) for 1-4 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR phosphorylation. Include an unstimulated control.
5.2.2. Sample Preparation for SDS-PAGE
-
Cell Lysis: After stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new pre-chilled tube and determine the protein concentration of each sample using a BCA protein assay.
-
Sample Denaturation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.
5.2.3. SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated target protein (e.g., anti-phospho-EGFR) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies against the total protein (e.g., anti-total EGFR) and a loading control (e.g., anti-β-actin).
Data Analysis and Interpretation
The intensity of the bands corresponding to the phosphorylated proteins should be quantified using densitometry software. Normalize these values to the total protein levels and the loading control to determine the relative inhibition of phosphorylation at different concentrations of this compound. A dose-dependent decrease in the phosphorylation of EGFR and ErbB2 upon treatment with this compound would confirm its inhibitory activity in the cellular context.
Conclusion
This compound is a valuable tool for investigating the roles of EGFR and ErbB2 in cell signaling. The protocols provided in these application notes offer a robust framework for studying the inhibition of EGFR and ErbB2 phosphorylation using Western blot analysis. Researchers should optimize the suggested concentrations and incubation times for their specific cell lines and experimental conditions to ensure accurate and reproducible results. By following these guidelines, scientists can effectively utilize this compound to advance the understanding of EGFR/ErbB2-mediated biological processes and their implications in disease.
References
Tyrphostin AG 528: A Tool for Interrogating EGFR-Dependent Proliferation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent, cell-permeable inhibitor of protein tyrosine kinases, demonstrating significant activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2.[1][2] Its ability to selectively block the ATP-binding site of these receptors makes it a valuable tool for studying the roles of EGFR and ErbB2 in cell signaling and proliferation. Dysregulation of the EGFR signaling cascade is a hallmark of many cancers, leading to uncontrolled cell growth and survival. This compound allows for the targeted inhibition of this pathway, enabling detailed investigation into its downstream effects and providing a model for the development of novel anti-cancer therapeutics. These application notes provide a comprehensive guide to using this compound for studying EGFR-dependent proliferation, complete with detailed experimental protocols and data presentation.
Mechanism of Action
This compound exerts its inhibitory effects by competing with ATP for binding to the intracellular tyrosine kinase domain of EGFR and ErbB2. This competitive inhibition prevents the autophosphorylation of the receptors upon ligand binding, a critical step in the activation of downstream signaling pathways. The primary cascades affected are the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways, both of which are central regulators of cell proliferation, survival, and differentiation. By blocking these pathways, this compound can induce cell cycle arrest and inhibit tumor growth.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values against its primary targets.
| Target | IC50 (µM) |
| EGFR | 4.9[1] |
| ErbB2 | 2.1[1] |
The anti-proliferative effects of this compound can be quantified across various cancer cell lines. The following table provides a template for summarizing experimentally determined IC50 values from cell viability assays.
| Cell Line | Cancer Type | IC50 (µM) |
| A431 | Epidermoid Carcinoma | [Data to be determined experimentally] |
| MCF-7 | Breast Adenocarcinoma | [Data to be determined experimentally] |
| HeLa | Cervical Adenocarcinoma | [Data to be determined experimentally] |
| [Additional Cell Lines] | [Corresponding Cancer Type] | [Experimental Data] |
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the cytoplasmic tail. These phosphorylated sites act as docking stations for adaptor proteins and enzymes, initiating a cascade of downstream signaling events. This compound blocks this initial phosphorylation step.
Figure 1. EGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is designed to determine the dose-dependent effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Workflow:
Figure 2. Workflow for the MTT-based cell proliferation assay.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and add 100 µL of the medium containing different concentrations of this compound to the cells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Phosphorylation
This protocol allows for the direct assessment of this compound's inhibitory effect on EGFR activation.
Materials:
-
Cancer cell line (e.g., A431)
-
This compound
-
EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-EGFR (e.g., Tyr1068), anti-total-EGFR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free medium for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibody (e.g., anti-p-EGFR, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for total EGFR and GAPDH to ensure equal loading.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubate for at least 2 hours at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Expected Results: Treatment with an effective EGFR inhibitor like this compound is expected to cause an accumulation of cells in the G1 phase of the cell cycle, indicating a G1 arrest.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | ~50 | ~30 | ~20 |
| This compound (e.g., 10 µM) | >70 | <15 | <15 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No inhibition of proliferation | Inactive compound, resistant cell line, incorrect dosage. | Test compound on a sensitive positive control cell line. Verify the EGFR expression and dependency of your cell line. Perform a wider dose-response range. |
| High background in Western blot | Insufficient blocking, primary antibody concentration too high. | Increase blocking time or change blocking agent (e.g., from milk to BSA). Titrate the primary antibody concentration. |
| No change in cell cycle | Insufficient drug concentration or incubation time. | Increase the concentration of this compound and/or the incubation time. |
Conclusion
This compound is a specific and effective tool for investigating EGFR-dependent cellular processes. The protocols outlined in these application notes provide a framework for characterizing its anti-proliferative effects and its impact on the EGFR signaling pathway. By employing these methods, researchers can gain valuable insights into the mechanisms of EGFR-driven proliferation and evaluate the potential of novel therapeutic strategies targeting this critical pathway.
References
Tyrphostin AG 528: Application Notes and Protocols for Researchers
For Immediate Release
[City, State] – [Date] – Tyrphostin AG 528, a potent inhibitor of protein tyrosine kinases, has demonstrated significant activity against key signaling pathways implicated in cancer progression. These application notes provide detailed information for researchers, scientists, and drug development professionals on the use of this compound, with a focus on sensitive cell lines, experimental protocols, and the underlying mechanism of action.
Introduction
This compound is a synthetic compound that functions as a protein tyrosine kinase inhibitor with notable specificity for the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2/neu).[1][2] Dysregulation of these receptor tyrosine kinases is a well-established driver of tumorigenesis in various cancers. By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of these receptors and subsequent activation of downstream signaling cascades, ultimately leading to the inhibition of cell proliferation and survival.
Mechanism of Action
This compound exerts its biological effects by inhibiting the enzymatic activity of EGFR and ErbB2. The inhibition of these receptors disrupts major signaling pathways crucial for cancer cell growth and survival, including the Ras-MAPK and PI3K-Akt pathways.
EGFR and ErbB2 Signaling Inhibition by this compound
Caption: EGFR/ErbB2 signaling and this compound inhibition.
Quantitative Data
This compound has been evaluated for its inhibitory activity against its primary targets in cell-free assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (µM) |
| EGFR | 4.9[1][2] |
| ErbB2 | 2.1[1][2] |
Experimental Protocols
The following protocols provide a framework for evaluating the efficacy of this compound in cell-based assays.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A431, MDA-MB-453)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Workflow for Determining IC50 of this compound
Caption: General workflow for IC50 determination using MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Include a vehicle control (DMSO only).
-
Incubation: Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of EGFR Phosphorylation
This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR in a sensitive cell line (e.g., A431, which overexpresses EGFR).
Materials:
-
A431 cells (or other suitable cell line)
-
Serum-free cell culture medium
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This compound
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Epidermal Growth Factor (EGF)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (Tyr1173), anti-total-EGFR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Workflow for Western Blot Analysis of p-EGFR
Caption: Workflow for analyzing p-EGFR levels by Western blot.
Procedure:
-
Cell Culture and Treatment:
-
Plate A431 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities to determine the relative levels of phosphorylated EGFR compared to total EGFR and the loading control.
-
Conclusion
This compound is a valuable research tool for investigating the roles of EGFR and ErbB2 signaling in cancer. The provided protocols offer a starting point for researchers to explore the effects of this inhibitor on various cancer cell lines. Further characterization of its activity in different cellular contexts will contribute to a better understanding of its therapeutic potential.
References
Application Notes and Protocols: Tyrphostin AG 528 in Immunofluorescence Analysis of EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrphostin AG 528 is a potent inhibitor of protein tyrosine kinases, demonstrating significant activity against the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2.[1][2] As a member of the tyrphostin family, it functions by competing with ATP at the kinase domain, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of numerous cancers, making its targeted inhibition a key therapeutic strategy. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of proteins, and to assess the efficacy of inhibitors like this compound in cellular models.
These application notes provide detailed protocols for utilizing this compound to study the inhibition of EGFR phosphorylation by immunofluorescence microscopy.
Quantitative Data
The inhibitory activity of this compound has been characterized by its half-maximal inhibitory concentration (IC50) values against key receptor tyrosine kinases.
| Target | IC50 Value | Reference |
| EGFR | 4.9 µM | [1] |
| ErbB2/HER2 | 2.1 µM | [1] |
Signaling Pathway and Mechanism of Action
Upon binding of a ligand such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are critical in regulating gene expression and cellular processes such as proliferation and migration. This compound, by inhibiting the initial autophosphorylation of EGFR, effectively blocks the activation of these downstream signaling cascades.
References
- 1. [The immunofluorescent detection of phosphorylated receptors of the epidermal growth factor during their internalization in A-431 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-Molecule Imaging and Fluorescence Lifetime Imaging Microscopy Show Different Structures for High- and Low-Affinity Epidermal Growth Factor Receptors in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing Tyrphostin AG 528 precipitation in media
Welcome to the technical support center for Tyrphostin AG 528. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals effectively use this compound in their experiments and prevent its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of protein tyrosine kinases, specifically targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2.[1][2][3] Its mechanism of action involves blocking the autophosphorylation of these receptors, which in turn inhibits downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][5] It is crucial to use fresh DMSO, as moisture can reduce the solubility of the compound.[1][3]
Q3: How should I store this compound powder and stock solutions?
A3: Proper storage is critical to maintain the stability and efficacy of this compound.
-
Powder: Store at -20°C for up to 3 years.[1]
-
DMSO Stock Solution: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For short-term storage, it can be kept at -20°C for up to one month.[1][5]
Q4: My this compound precipitated in the cell culture media. What are the common causes?
A4: Precipitation of this compound in aqueous solutions like cell culture media is a common issue and can be caused by several factors:
-
Low Aqueous Solubility: this compound has very low solubility in water.[1][5]
-
High Final Concentration: The desired final concentration in the media may exceed the compound's solubility limit.
-
Improper Dilution: Rapidly diluting the concentrated DMSO stock solution directly into the media can cause the compound to crash out of solution.
-
High DMSO Concentration: While DMSO aids solubility, final concentrations above 0.5% can be toxic to many cell lines.[5][6]
-
Media Components: Interactions with proteins and salts in the media can reduce solubility.
-
Temperature and pH: Suboptimal temperature or pH of the media can affect compound solubility.
Q5: How can I prevent this compound from precipitating in my cell culture experiments?
A5: To prevent precipitation, follow these best practices:
-
Prepare a High-Concentration Stock in DMSO: Dissolve the this compound powder in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Perform Serial Dilutions: Instead of adding the concentrated stock directly to your media, perform an intermediate dilution step. You can dilute the DMSO stock in serum-free media or PBS before adding it to the final culture volume.
-
Gentle and Thorough Mixing: When adding the compound to the media, do so dropwise while gently swirling the media to ensure even and rapid distribution. Avoid vigorous vortexing.
-
Maintain Low Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is typically below 0.5%, and ideally at or below 0.1% to minimize toxicity and solubility issues.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Pre-warm the Media: Use media that has been pre-warmed to 37°C, as temperature can influence solubility.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot precipitation issues encountered during experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon dilution in media | Final concentration is too high. | Lower the final working concentration of this compound. |
| Improper dilution technique. | Pre-warm the media to 37°C. Add the stock solution dropwise while gently swirling the media. | |
| Stock solution is too concentrated. | Prepare an intermediate, less concentrated stock solution in DMSO or serum-free media before the final dilution. | |
| Precipitation occurs after a few hours of incubation | Compound instability in the aqueous environment over time. | Consider refreshing the media with newly prepared this compound every 24 hours. |
| Interaction with media components. | If compatible with your cell line, try using a different basal media formulation or serum-free media. | |
| Media evaporation leading to increased concentration. | Ensure proper humidification in the incubator and that culture flasks or plates are well-sealed. | |
| Inconsistent experimental results | Undissolved compound. | Visually inspect the media for any signs of precipitation before adding it to cells. If precipitation is suspected, filter the media through a 0.22 µm syringe filter. |
| Inaccurate stock concentration. | Verify the concentration of your stock solution. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The solubility of this compound in various solvents is summarized below. Note that the actual solubility may vary slightly between different batches of the compound.
| Solvent | Solubility | Molar Concentration | Reference |
| DMSO | ~61 mg/mL | ~199.13 mM | [1] |
| DMSO | ~60 mg/mL | ~195.87 mM | [5] |
| Ethanol | ~5 mg/mL | ~16.32 mM | [1][5] |
| Water | <1 mg/mL | Insoluble | [1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening. b. Weigh the desired amount of powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM). d. Gently vortex or sonicate the solution until the powder is completely dissolved. Ensure the solution is clear. e. Aliquot the stock solution into single-use, sterile microcentrifuge tubes. f. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Diluting this compound for Cell Culture Experiments
-
Materials: Prepared this compound stock solution, pre-warmed (37°C) cell culture medium (serum-free or complete, as required), sterile tubes.
-
Procedure: a. Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature. b. Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in serum-free medium or PBS. For example, to achieve a final concentration of 10 µM from a 20 mM stock, you can first dilute the stock 1:100 in serum-free media to get a 200 µM intermediate solution. c. Final Dilution: Add the required volume of the intermediate solution (or the DMSO stock if not performing an intermediate dilution) dropwise to the pre-warmed complete cell culture medium while gently swirling. d. Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready to be added to the cells. e. Remember to prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits EGFR and ErbB2 signaling pathways.
Troubleshooting Workflow for Precipitation
Caption: A logical workflow for troubleshooting this compound precipitation.
References
Tyrphostin AG 528 off-target effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Tyrphostin AG 528 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a protein tyrosine kinase inhibitor primarily targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (also known as HER2).[1][2] Its inhibitory potency against these targets is summarized in the table below.
| Target | IC50 Value |
| EGFR | 4.9 µM |
| ErbB2 (HER2) | 2.1 µM |
| Data from in vitro kinase assays.[1][2] |
The inhibition of EGFR and ErbB2 blocks downstream signaling pathways involved in cell proliferation and survival.
Figure 1: Inhibition of EGFR/ErbB2 signaling by this compound.
Q2: My cells are arresting in the G1 phase of the cell cycle, even at low concentrations of this compound. Is this an expected off-target effect?
While the primary targets of this compound are EGFR and ErbB2, other members of the tyrphostin family have been observed to induce cell cycle arrest.[3] For example, tyrphostins AG494 and AG1478 have been shown to cause G1 phase arrest in cancer cell lines.[3] It is plausible that this compound could have similar off-target effects on cell cycle regulatory proteins.
Troubleshooting Guide: Unexpected Cell Cycle Arrest
If you observe unexpected cell cycle arrest, consider the following troubleshooting steps:
-
Titrate the concentration of this compound: Determine the minimal concentration required to inhibit your primary target without significantly affecting the cell cycle.
-
Use a more specific EGFR/ErbB2 inhibitor as a control: Comparing the effects of this compound with a structurally different and more selective inhibitor can help determine if the observed cell cycle arrest is due to off-target effects.
-
Analyze key cell cycle proteins: Perform western blotting for key G1 phase regulators such as cyclin D1, cyclin E, CDK4, and CDK6, and the CDK inhibitor p27Kip1 to see if their expression or phosphorylation status is altered.
References
Technical Support Center: Optimizing Tyrphostin AG 528 Dosage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Tyrphostin AG 528 for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as Tyrphostin B66, is a protein tyrosine kinase inhibitor.[1][2] Its primary mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and ErbB2 (HER2) tyrosine kinases.[1][3] By blocking the phosphorylation of these receptors, this compound disrupts downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.
Q2: What are the primary signaling pathways targeted by this compound?
As an EGFR inhibitor, this compound primarily affects the EGFR signaling pathway. The two main downstream cascades of EGFR activation are the PI3K/AKT/mTOR and the RAS/RAF/MAPK pathways.[4][5] These pathways are pivotal in regulating normal cell growth and are often dysregulated in cancer.
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO.[3][6] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL) and store it at -20°C for up to one month.[1] For working solutions, the DMSO stock should be further diluted in the appropriate cell culture medium. To avoid precipitation, ensure the final concentration of DMSO in the medium is low (typically <0.5%).
Q4: Should I expect cytotoxicity with this compound in my specific cell line?
The cytotoxic effect of this compound is dependent on the cell line's reliance on the EGFR and/or ErbB2 signaling pathways for survival and proliferation. Cancer cell lines with high expression or activating mutations of EGFR or ErbB2 are generally more sensitive to inhibition. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No cytotoxic effect observed, even at high concentrations. | The cell line may not be dependent on the EGFR/ErbB2 signaling pathways. | 1. Confirm the activity of your this compound on a known sensitive, EGFR-dependent cancer cell line as a positive control. 2. Investigate the expression levels of EGFR and ErbB2 in your cell line using methods like Western Blot or flow cytometry. 3. Explore alternative signaling pathways that may be dominant in your cell line. |
| High cytotoxicity observed in a normal (non-cancerous) cell line at low concentrations. | The cell line may have an unusually high dependence on basal EGFR signaling for survival. | 1. Verify the EGFR expression level in your cell line. 2. Perform a more detailed dose-response curve with smaller concentration increments to accurately determine the IC50. 3. Consider using a shorter incubation time for your experiments. |
| Inconsistent results in cell viability assays. | 1. Inconsistent cell seeding density. 2. Variability in drug concentration due to improper dissolution or storage. 3. Contamination of cell cultures. | 1. Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh dilutions of this compound from a stock solution for each experiment.[1] 3. Regularly check cell cultures for any signs of contamination.[7] |
| Precipitation of the compound in the culture medium. | The concentration of this compound or the final DMSO concentration is too high. | 1. Ensure the final DMSO concentration in the culture medium is not inhibitory to the cells (typically <0.5%). 2. If precipitation occurs at the desired concentration of this compound, consider using a different solvent or a solubilizing agent, though this may require further validation. |
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound against its primary molecular targets.
| Target | IC50 (µM) |
| EGFR | 4.9[1][3] |
| ErbB2/HER2 | 2.1[1][3] |
Cell Line-Specific IC50 Values
The IC50 of this compound will vary between different cell lines. It is essential to determine this value empirically. Below is a template table to be populated with your experimental data.
| Cell Line | Tissue of Origin | Receptor Status (e.g., EGFR, HER2) | Experimentally Determined IC50 (µM) |
| Example: A549 | Lung Carcinoma | EGFR-positive | Data to be determined |
| Example: SK-BR-3 | Breast Adenocarcinoma | HER2-positive | Data to be determined |
| Your Cell Line 1 | |||
| Your Cell Line 2 |
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
DMSO
-
Chosen cell line
-
Complete growth medium
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[7]
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Visualizations
References
Technical Support Center: Tyrphostin AG 528 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with Tyrphostin AG 528 treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a protein tyrosine kinase inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2.[1][2][3] By inhibiting the kinase activity of these receptors, it blocks downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[4]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound are approximately 4.9 µM for EGFR and 2.1 µM for ErbB2 in cell-free assays.[1][2][3][5] It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line and assay used.
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent toxicity.[6] If you observe precipitation upon dilution into aqueous media, gentle warming or sonication may aid dissolution.[1]
Q4: I am not observing the expected level of inhibition. What are some possible causes?
Several factors can contribute to a lack of expected inhibition. These include:
-
Compound Instability: Ensure that the compound has been stored correctly and that fresh dilutions are prepared for each experiment.[6]
-
Cell Culture Conditions: High cell density or the presence of growth factors in the serum can compete with the inhibitor, reducing its apparent potency.[4][7] Consider serum-starving your cells before treatment.
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to EGFR inhibitors.[7]
-
Incorrect Dosing: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Troubleshooting Guide
This guide addresses common unexpected results and provides potential solutions.
Issue 1: High Variability Between Experimental Replicates
High variability in results can obscure the true effect of this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell counting and dispensing.[7] |
| Pipetting Errors | Calibrate pipettes regularly and use appropriate pipetting techniques for both cells and drug solutions.[7] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can alter the effective drug concentration. Fill the outer wells with sterile media or PBS to maintain humidity.[7] |
| Variability in Treatment Conditions | Ensure consistent timing for all treatment steps, including pre-treatment, stimulation (if any), and incubation periods. |
Issue 2: Unexpected Cell Toxicity or Off-Target Effects
While this compound targets EGFR and ErbB2, off-target effects can occur, especially at higher concentrations.
| Potential Cause | Troubleshooting Step |
| High "On-Target" Toxicity | In cell lines highly dependent on EGFR/ErbB2 signaling, the intended inhibition can lead to significant growth arrest or cell death. Perform a dose-response experiment to determine the IC50 and use concentrations around this value.[6] |
| Off-Target Kinase Inhibition | Tyrphostins, as a class, can inhibit other kinases. Consider that this compound may affect other signaling pathways. If unexpected phenotypes are observed, consider them as potential off-target effects. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically below 0.1%). Include a solvent-only control in your experiments.[6] |
| Compound Precipitation | Poor solubility at high concentrations can lead to the formation of toxic precipitates. Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.[6] |
Issue 3: Inconsistent Western Blot Results for Phosphorylated EGFR
Western blotting for phosphorylated proteins requires careful optimization.
| Potential Cause | Troubleshooting Step |
| Ineffective Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins.[4] |
| Suboptimal Antibody Performance | Ensure your primary and secondary antibodies are validated for the application and used at the recommended dilutions. |
| Loading Inconsistencies | Use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data. Quantify total protein concentration before loading.[4] |
| Timing of Stimulation and Inhibition | Precisely control the timing and concentration of any growth factor stimulation (e.g., EGF) and the pre-incubation time with this compound.[4] |
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Note that dose-response data can be highly dependent on the cell line and experimental conditions.
| Target | Assay Type | IC50 |
| EGFR | Cell-free | 4.9 µM[1][2][3][5] |
| ErbB2/HER2 | Cell-free | 2.1 µM[1][2][3][5] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the cells with the inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.[8][9]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
1X Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines the analysis of cell cycle distribution in response to this compound treatment.[10][11]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound for the desired time.
-
Harvesting: Harvest cells by trypsinization.
-
Washing: Wash cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing and incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: EGFR signaling pathways inhibited by this compound.
Caption: General experimental workflow for testing this compound.
Caption: Troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 4. benchchem.com [benchchem.com]
- 5. Tyrphostin AG-528产品说明书 [selleck.cn]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low efficacy of Tyrphostin AG 528
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficacy with Tyrphostin AG 528 in their experiments.
Frequently Asked Questions (FAQs)
Compound & Reagent Related Issues
Q1: Why is my this compound showing lower than expected efficacy?
There are several potential reasons for observing low efficacy:
-
Compound Integrity: Ensure the compound has been stored correctly at -20°C and protected from light to prevent degradation.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Improper dissolution can lead to a lower effective concentration in your assay. It is soluble in DMSO (≥ 20 mg/mL) and DMF (≥ 25 mg/mL).[1] For cell-based assays, prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Be aware that moisture-absorbing DMSO can reduce solubility.[2][3]
-
Inaccurate Concentration: Verify the accuracy of your stock solution concentration. Spectrophotometric analysis or other quantitative methods can be used for confirmation.
Experimental Setup & Procedural Issues
Q2: My experimental results are inconsistent. What could be the cause?
Inconsistent results can arise from several factors:
-
Cell Line Variability: Different cell lines express varying levels of EGFR and ErbB2, the primary targets of this compound.[2][4] Confirm the expression levels of these receptors in your chosen cell line.
-
Cell Health and Density: Ensure your cells are healthy, within a low passage number, and plated at a consistent density for each experiment. Over-confluent or unhealthy cells can respond differently to treatment.
-
Assay Conditions: The incubation time, serum concentration in the media, and the presence of other growth factors can all influence the outcome. Optimize these parameters for your specific cell line and assay.
-
Vehicle Control: Always include a DMSO-only vehicle control at the same final concentration as your this compound treatment to account for any solvent effects.
Target & Pathway Related Issues
Q3: I don't see a significant downstream effect on my target pathway. Why?
-
Pathway Activation: Ensure that the EGFR pathway is adequately activated in your experimental model. This can be achieved by stimulating the cells with an appropriate ligand, such as Epidermal Growth Factor (EGF).[5]
-
Alternative Signaling Pathways: Cells can sometimes compensate for the inhibition of one pathway by upregulating others. Consider investigating a broader range of downstream signaling molecules to get a more complete picture of the cellular response. The EGFR signaling pathway is complex, involving major cascades like RAS-RAF-MAPK, PI3K/AKT, and JAK/STAT.[6]
-
Off-Target Effects: While this compound is a known EGFR/ErbB2 inhibitor, off-target effects at higher concentrations cannot be ruled out.
Quantitative Data Summary
The inhibitory activity of this compound is concentration-dependent. The half-maximal inhibitory concentration (IC50) is a key parameter to consider when designing your experiments.
| Target | IC50 Value | Target Class |
| EGFR | 4.9 µM | Receptor Tyrosine Kinase |
| ErbB2 (HER2) | 2.1 µM | Receptor Tyrosine Kinase |
Data sourced from MedchemExpress and Selleck Chemicals.[2][4] Note that these values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Protocol: Western Blot Analysis of EGFR Phosphorylation
This protocol details a method to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a cellular context.
-
Cell Seeding: Plate your chosen cells (e.g., A431, a human epidermoid carcinoma cell line with high EGFR expression) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once the cells have attached and reached the desired confluency, replace the growth medium with a serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of EGFR phosphorylation.
-
Inhibitor Treatment: Prepare various concentrations of this compound in serum-free medium from your DMSO stock. Aspirate the starvation medium and add the medium containing the inhibitor or a DMSO vehicle control. Incubate for 1-2 hours.
-
Ligand Stimulation: Following the inhibitor pre-treatment, stimulate the cells by adding EGF to a final concentration of 100 ng/mL. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total EGFR or a housekeeping protein like GAPDH.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Low Efficacy
References
impact of serum on Tyrphostin AG 528 activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Tyrphostin AG 528. The following information addresses common issues that may be encountered during experiments, with a focus on the impact of serum on the compound's activity.
Frequently Asked Questions (FAQs)
Q1: My this compound is showing lower than expected potency in my cell-based assays. What could be the cause?
A1: A common reason for reduced potency of this compound in cell-based assays is the presence of serum in the culture medium. Tyrphostins, as a class of compounds, have been shown to bind to serum proteins, particularly albumin. This binding can sequester the inhibitor, reducing its effective concentration available to interact with its target cellular kinases, such as EGFR and ErbB2.
Q2: How does serum binding affect the IC50 value of this compound?
Q3: What is the mechanism of action for this compound?
A3: this compound is a protein tyrosine kinase inhibitor. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (ErbB2/HER2).[1][2] The IC50 values for these targets in cell-free assays are approximately 4.9 µM and 2.1 µM, respectively.[1][2] By inhibiting these kinases, this compound can block downstream signaling pathways involved in cell proliferation and survival.
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in DMSO (Dimethyl sulfoxide) at a concentration of approximately 61 mg/mL.[2] It has lower solubility in ethanol (B145695) and is poorly soluble in water. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound
This troubleshooting guide will help you address potential issues related to the variability in this compound activity, particularly concerning the influence of serum.
Potential Cause 1: Serum Protein Binding
-
Explanation: Components in fetal bovine serum (FBS) or other sera, such as albumin, can bind to this compound, reducing its free concentration and thus its biological activity.
-
Troubleshooting Steps:
-
Perform a dose-response experiment in low-serum or serum-free media: Compare the IC50 value of this compound in your standard cell culture medium (e.g., 10% FBS) with its IC50 in a medium containing a lower serum concentration (e.g., 0.5% or 1% FBS) or in a serum-free medium.
-
BSA Control: To confirm that protein binding is the cause, you can add purified bovine serum albumin (BSA) to a serum-free medium at a concentration equivalent to that in your standard serum-containing medium. A decrease in potency with the addition of BSA would support the protein binding hypothesis.
-
Consider Serum-Free Formulations: If your experimental design allows, adapting your cells to a serum-free medium for the duration of the drug treatment can provide more consistent results.
-
Potential Cause 2: Compound Stability and Storage
-
Explanation: Improper storage or handling of this compound can lead to its degradation.
-
Troubleshooting Steps:
-
Proper Storage: Store the solid compound and stock solutions at -20°C or lower, protected from light.
-
Fresh Dilutions: Prepare fresh dilutions of the compound from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solvent Quality: Use high-quality, anhydrous DMSO to prepare stock solutions, as moisture can affect compound stability.
-
Data Presentation
The following table summarizes the expected impact of serum on the potency of tyrphostin compounds, based on data from related molecules. This illustrates the potential shift in IC50 values that could be observed for this compound under different serum conditions.
| Compound Class | Experimental Condition | Potency (IC50) | Expected Impact on this compound |
| Tyrphostins | Low Serum (e.g., 0.5%) | Lower IC50 (Higher Potency) | Higher activity expected |
| Tyrphostins | High Serum (e.g., 10%) | Higher IC50 (Lower Potency) | Lower activity expected |
| Tyrphostins | Serum-Free + BSA | Higher IC50 (Lower Potency) | Lower activity expected |
Experimental Protocols
Protocol: Determining the Impact of Serum on this compound Activity
This protocol outlines a cell-based assay to quantify the effect of serum on the IC50 of this compound.
1. Cell Seeding:
- Seed cells at an appropriate density in a 96-well plate in their standard growth medium containing 10% FBS.
- Incubate for 24 hours to allow for cell attachment.
2. Media Change (for low-serum and serum-free conditions):
- For the low-serum and serum-free arms of the experiment, carefully aspirate the growth medium.
- Wash the cells once with phosphate-buffered saline (PBS).
- Replace the medium with either a low-serum (e.g., 0.5% FBS) or serum-free medium.
- Incubate for another 12-24 hours to allow the cells to acclimatize.
3. Compound Treatment:
- Prepare a serial dilution of this compound in the respective media (10% FBS, 0.5% FBS, and serum-free).
- Add the diluted compound to the corresponding wells. Include a vehicle control (e.g., DMSO) for each media condition.
- Incubate for the desired treatment duration (e.g., 48-72 hours).
4. Cell Viability Assay:
- Assess cell viability using a suitable method, such as an MTS or a resazurin-based assay.
- Follow the manufacturer's instructions for the chosen assay.
5. Data Analysis:
- Normalize the data to the vehicle control for each media condition.
- Plot the dose-response curves and calculate the IC50 values for this compound in each of the tested media.
Visualizations
Signaling Pathway of this compound Targets
Caption: this compound inhibits EGFR and ErbB2 signaling pathways.
Experimental Workflow for Assessing Serum Impact
Caption: Workflow for evaluating the effect of serum on this compound IC50.
Logical Relationship of Serum Binding and Activity
Caption: Serum protein binding reduces the free, active concentration of this compound.
References
Tyrphostin AG 528 degradation and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the proper handling and storage of Tyrphostin AG 528, a potent inhibitor of EGFR and ErbB2/HER2.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound.
Question: I am observing reduced or no activity of this compound in my experiments. What could be the cause?
Answer: Reduced efficacy of this compound can stem from several factors related to its storage and handling. Here are some potential causes and troubleshooting steps:
-
Improper Storage: this compound is sensitive to storage conditions. Both the lyophilized powder and solutions require specific temperatures to maintain potency. Refer to the storage condition tables below to ensure your storage method is optimal.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to the degradation of the compound. It is highly recommended to aliquot the stock solution into single-use volumes after preparation to avoid this.[1][2][3]
-
Age of Solution: Stock solutions of this compound have a limited shelf life. If your solution was prepared more than a month ago and stored at -20°C, it may have lost potency.[1][2][3][4] For longer-term storage, -80°C is recommended.[2][3][4]
-
Incorrect Solvent: The choice of solvent can impact the stability of the compound. DMSO is a commonly used solvent, but it is important to use fresh, high-quality DMSO as it can absorb moisture, which may affect solubility and stability.[2]
Question: My this compound solution appears to have precipitated. What should I do?
Answer: Precipitation can occur if the solubility limit is exceeded or if the solution is stored improperly.
-
Confirm Concentration: Double-check that the concentration of your solution does not exceed the solubility limits in the chosen solvent (see solubility data below).
-
Gentle Warming and Sonication: If precipitation is observed, you can try to redissolve the compound by gently warming the solution and using sonication.
-
Solvent Quality: Ensure you are using anhydrous (dry) solvents, especially for long-term storage, as moisture can reduce solubility.
Question: I am having difficulty dissolving the lyophilized this compound powder. What are the recommended procedures?
Answer: For optimal dissolution:
-
Choice of Solvent: DMSO is the recommended solvent for preparing stock solutions of this compound.[1][2] Ethanol can also be used, but the solubility is lower.[1][2] The compound has very low solubility in water.[1][2]
-
Fresh Solvent: Use fresh, high-quality solvents to ensure maximum solubility.
-
Assisted Dissolution: If the compound does not dissolve readily, gentle warming and vortexing or sonication can be used to aid dissolution.
Frequently Asked Questions (FAQs)
What are the recommended storage conditions for this compound?
The recommended storage conditions depend on whether the compound is in its lyophilized form or in solution.
How should I prepare stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO. This stock solution can then be diluted to the desired concentration for your experiments.
What is the shelf-life of this compound?
The shelf-life is dependent on the form and storage temperature.
Quantitative Data Summary
Storage and Stability of this compound
| Form | Storage Temperature | Shelf-Life | Citations |
| Lyophilized Powder | -20°C | 3 years | [1][2][4] |
| 4°C | 2 years | [4] | |
| In Solvent | -80°C | 6 months - 1 year | [2][3][4] |
| -20°C | 1 month | [1][2][3][4] |
Solubility of this compound
| Solvent | Solubility | Citations |
| DMSO | 60 - 61 mg/mL | [1][2] |
| Ethanol | 5 mg/mL | [1][2] |
| Water | < 1 mg/mL | [1][2] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (Molecular Weight: 306.32 g/mol )
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.06 mg of the compound.
-
Add the appropriate volume of DMSO to the powder. For a 10 mM solution, if you weighed out 3.06 mg, you would add 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).
-
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Inhibition of EGFR/ErbB2 signaling by this compound.
References
minimizing cytotoxicity of Tyrphostin AG 528 solvent
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing solvent-associated cytotoxicity when working with Tyrphostin AG 528.
Troubleshooting Guide
Issue: High cell death observed in vehicle control wells.
| Possible Cause | Recommended Solution |
| Solvent concentration is too high. | Most cell lines can tolerate up to 0.5% DMSO, though some are sensitive to concentrations as low as 0.1%.[1] Primary cells are often more sensitive.[1] Ethanol (B145695) can be cytotoxic at concentrations as low as 1%.[2] Determine the maximum tolerated concentration (MTC) of your solvent on your specific cell line by performing a dose-response experiment. |
| Improper solvent storage. | DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of this compound and potentially increase cytotoxicity.[3] Use anhydrous DMSO and store it in a desiccator.[4] |
| Contaminated solvent. | Use sterile, cell culture-grade solvents to avoid introducing contaminants that could be toxic to cells. |
| Incorrect dilution technique. | When diluting a DMSO stock solution into an aqueous medium, rapid addition can cause the compound to precipitate, leading to uneven exposure and potential cytotoxicity. Add the DMSO stock dropwise while gently vortexing the medium.[5] |
Issue: this compound precipitates out of solution when added to culture medium.
| Possible Cause | Recommended Solution |
| Low solubility in the final solvent concentration. | This compound is poorly soluble in water.[3][6] Ensure the final concentration of the organic solvent is sufficient to maintain solubility but remains below the cytotoxic level for your cells. |
| Temperature shock. | Adding a cold stock solution directly to warm culture medium can cause the compound to precipitate. Allow the stock solution to warm to room temperature before adding it to the pre-warmed medium. |
| High final concentration of this compound. | If a high concentration of this compound is required, it may be necessary to use a slightly higher, yet non-toxic, concentration of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The most common solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][6][7] Ethanol can also be used, but the solubility is lower.[3][6]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The maximum tolerated concentration of DMSO is cell line-dependent. While many cell lines can tolerate 0.5% DMSO, and some up to 1%, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[1] Primary cells are generally more sensitive.[1]
Q3: How can I determine the maximum tolerated concentration of a solvent?
A3: You can determine the maximum tolerated concentration by performing a cell viability assay. Treat your cells with a serial dilution of the solvent and measure cell viability after a relevant incubation period (e.g., 24, 48, or 72 hours). The highest concentration that does not significantly reduce cell viability is the maximum tolerated concentration.
Q4: Are there any alternative solvents to DMSO?
A4: While DMSO is the most common, for some applications, other solvents like ethanol may be used, though this compound has lower solubility in ethanol.[3][6] If DMSO toxicity is a concern, consider preparing a more concentrated stock solution to minimize the final DMSO concentration in the culture medium.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility |
| DMSO | ~60 mg/mL (195.87 mM)[6] |
| Ethanol | ~5 mg/mL (16.32 mM)[6] |
| Water | <1 mg/mL[6] |
Table 2: General Cytotoxicity of Common Solvents in Cell Culture
| Solvent | Cell Line | IC50 / Effect | Exposure Time |
| DMSO | Hep G2 | Strong inhibition at ≥1.25% | Not Specified |
| DMSO | Various | Cell proliferation inhibited at concentrations >0.5% | Not Specified |
| Ethanol | F9 Carcinoma, Hepatocytes | Total cell death at 10% | 1 hour[8] |
| Ethanol | HepG2 | 75% inhibition of proliferation at 1 mmol | 24 hours[9] |
Note: IC50 values and cytotoxic effects are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis.
-
Solvent Dilution: Prepare a serial dilution of the solvent (e.g., DMSO, ethanol) in complete culture medium. Start with a high concentration (e.g., 5%) and perform 2-fold dilutions down to a low concentration (e.g., 0.04%). Include a "no solvent" control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Assess cell viability using a standard method such as an MTT, XTT, or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: The highest solvent concentration that does not cause a significant decrease in cell viability compared to the "no solvent" control is the maximum tolerated concentration.
Protocol 2: Preparing this compound Stock Solution and Dilutions
-
Stock Solution Preparation: Dissolve this compound powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure the powder is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation:
-
Thaw an aliquot of the stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
Perform serial dilutions of the stock solution directly into the pre-warmed medium to achieve the desired final concentrations for your experiment.
-
Crucially, ensure the final concentration of the organic solvent in the medium does not exceed the predetermined maximum tolerated concentration. For example, if the maximum tolerated DMSO concentration is 0.1%, and your stock solution is 20 mM, a 1:1000 dilution will give a final concentration of 20 µM this compound in 0.1% DMSO.
-
Mix thoroughly by gentle pipetting before adding to the cells.
-
Visualizations
Caption: Workflow for minimizing solvent cytotoxicity.
Caption: Inhibition of EGFR signaling by this compound.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. Toxicity of ethanol in low concentrations. Experimental evaluation in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
interpreting variable results in Tyrphostin AG 528 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address variable results in assays involving Tyrphostin AG 528.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as Tyrphostin B66, is a protein tyrosine kinase inhibitor. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2.[1][2] By competitively binding to the ATP-binding site of these kinases, this compound inhibits their autophosphorylation and downstream signaling pathways, which can play a role in cancer cell proliferation.[3]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. However, reported values are typically in the micromolar range.
| Target | Reported IC50 Value |
| EGFR | 4.9 µM[1][2] |
| ErbB2 | 2.1 µM[1][2] |
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are critical for obtaining consistent results.
-
Solubility: this compound is soluble in DMSO at concentrations up to 61 mg/mL (199.13 mM).[1] It has lower solubility in ethanol (B145695) (5 mg/mL) and is poorly soluble in water (<1 mg/mL).[2]
-
Stock Solution Preparation: For a typical stock solution, dissolve this compound powder in fresh, high-quality DMSO. Moisture-absorbing DMSO can reduce solubility.[1]
-
Storage:
-
Powder: Store the lyophilized powder at -20°C for up to 3 years.[1]
-
Stock Solution: Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year or -20°C for up to one month.[1][2]
-
Working Solution: It is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[4]
-
Troubleshooting Guides
Variability in experimental results when using this compound can arise from several factors, from compound handling to assay conditions. The following guides address common issues in a question-and-answer format.
Issue 1: Inconsistent IC50 Values
Q: My calculated IC50 value for this compound varies significantly between experiments. What are the potential causes and how can I troubleshoot this?
A: Inconsistent IC50 values are a common challenge. Here are the primary factors to investigate:
| Potential Cause | Troubleshooting Steps |
| Compound Instability | - Ensure proper storage of stock solutions (aliquoted, -80°C). - Avoid repeated freeze-thaw cycles. - Prepare fresh dilutions for each experiment from a stock solution. |
| Cell Health and Passage Number | - Use cells within a consistent and low passage number range. - Regularly check for mycoplasma contamination. - Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
| Variable Enzyme Activity | - If using recombinant enzymes, ensure consistent lot numbers and storage conditions. - Thaw enzymes on ice and avoid repeated freeze-thaw cycles. |
| ATP Concentration (in vitro assays) | - In vitro kinase assays are sensitive to ATP concentration. Use an ATP concentration that is close to the Km for the specific kinase if known.[5] - Maintain a consistent ATP concentration across all experiments. |
| Pipetting Inaccuracy | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variability.[6] |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate, which are prone to evaporation.[6] - If using the entire plate is necessary, ensure proper sealing and humidification during incubation. |
Issue 2: Discrepancy Between In Vitro and Cell-Based Assay Results
Q: this compound shows high potency in my in vitro kinase assay, but reduced activity in my cell-based assays. Why is this happening?
A: This is a frequent observation when transitioning from a biochemical to a cellular context.
| Potential Cause | Explanation and Troubleshooting |
| Cellular ATP Concentration | - In vitro assays are often performed with low ATP concentrations, which can overestimate an inhibitor's potency.[6] - The intracellular environment has a much higher ATP concentration, leading to increased competition for ATP-competitive inhibitors like this compound. |
| Cell Permeability and Efflux | - The compound may have poor membrane permeability or be actively transported out of the cell by efflux pumps. - Consider using cell lines with known expression levels of efflux transporters or using efflux pump inhibitors as controls. |
| Off-Target Effects | - In a cellular environment, the observed phenotype might be a result of the compound acting on multiple targets, not just EGFR and ErbB2.[6] |
| Inhibitor Conformation | - Kinases can exist in different conformational states (active or inactive). The inhibitor may preferentially bind to a conformation that is less prevalent in the cellular context compared to the recombinant enzyme used in the in vitro assay.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol details the steps to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in cultured cells.
Materials:
-
Cell line expressing EGFR (e.g., A549, HeLa)
-
This compound
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes at 37°C. Include an unstimulated control.[7]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.[8][9]
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Blue®)
This protocol measures the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT or resazurin-based reagent like CellTiter-Blue®)
-
Solubilization solution (for MTT assay)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
Addition of Viability Reagent:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
-
Data Recording:
-
For MTT assays, add the solubilization solution and read the absorbance.
-
For fluorometric assays like CellTiter-Blue®, read the fluorescence at the appropriate wavelengths (e.g., 560nm excitation/590nm emission).[10]
-
Visualizations
Caption: EGFR/ErbB2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of EGFR phosphorylation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. Tyrosine kinase inhibitors - a review on pharmacology, metabolism and side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
Validation & Comparative
Tyrphostin AG 528: A Comparative Guide to a Classic EGFR and ErbB2 Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Tyrphostin AG 528 with other members of the tyrphostin family of protein tyrosine kinase inhibitors. Supported by experimental data, this document offers a comprehensive overview of their inhibitory activities, target selectivity, and the methodologies used for their evaluation.
This compound, also known as Tyrphostin B66, is a well-characterized protein tyrosine kinase inhibitor. It primarily targets the Epidermal Growth Factor Receptor (EGFR) and the closely related ErbB2 (also known as HER2/neu), with IC50 values of 4.9 µM and 2.1 µM, respectively[1][2]. Its inhibitory action on these key oncogenic drivers has established it as a valuable tool in cancer research. This guide will compare this compound to a selection of other tyrphostin compounds, highlighting their diverse selectivity profiles and potencies against a range of tyrosine kinases.
Comparative Analysis of Tyrphostin Compounds
The tyrphostin family encompasses a wide array of compounds with varying specificities for different tyrosine kinases. While this compound exhibits potent inhibition of EGFR and ErbB2, other family members have been designed or discovered to target different kinases, such as the Platelet-Derived Growth Factor Receptor (PDGFR), Janus Kinase 2 (JAK2), and the Bcr-Abl fusion protein. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other notable tyrphostins against their primary targets.
| Compound | Primary Target(s) | IC50 | Other Notable Targets |
| This compound | EGFR, ErbB2 | 4.9 µM, 2.1 µM[1][2] | |
| Tyrphostin AG 1478 | EGFR | 3 nM[3][4][5] | Highly selective against ErbB2 (>100 µM)[3] |
| Tyrphostin AG 490 | JAK2, EGFR | 10 µM, 2 µM[6] | JAK3 (20 µM), ErbB2 (13.5 µM)[6] |
| Tyrphostin A9 | PDGFR | 0.5 µM[7] | |
| Tyrphostin AG 879 | ErbB2, TrkA | 1 µM, 10 µM[1][6][8] | Highly selective against EGFR (>500-fold)[1][8] |
| Tyrphostin AG 957 | Bcr-Abl (p210) | 2.9 µM[3][7][9] | EGFR (0.25 µM)[5] |
| Tyrphostin AG 555 | EGFR | 0.7 µM[2][10][11] | ErbB2 (35 µM)[2] |
Experimental Protocols
The determination of IC50 values is crucial for characterizing the potency of kinase inhibitors. Below are detailed methodologies for in vitro kinase assays commonly used to evaluate tyrphostin compounds.
In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
This assay measures the amount of ATP remaining in solution following a kinase reaction, which is inversely proportional to kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Tyrphostin compound (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the tyrphostin compound in DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and tyrphostin compound at various concentrations. Include a vehicle control (DMSO) for 100% kinase activity and a no-enzyme control for background luminescence.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
In Vitro HER2/ErbB2 Kinase Inhibition Assay (Radiometric)
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a substrate peptide.
Materials:
-
Recombinant human HER2/ErbB2 kinase
-
Kinase assay buffer (e.g., modified Tris buffer, pH 7.5)
-
Poly(Glu:Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP
-
Non-radiolabeled ATP
-
Tyrphostin compound (dissolved in DMSO)
-
3% Phosphoric acid (H₃PO₄)
-
Scintillation counter and vials
Procedure:
-
Reaction Mixture: In a microcentrifuge tube, combine the HER2/ErbB2 enzyme, tyrphostin compound at various concentrations, and the peptide substrate in the kinase assay buffer.
-
Reaction Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 3% phosphoric acid.
-
Measurement: Spot an aliquot of the reaction mixture onto a filter paper, wash to remove unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Signaling Pathway Diagrams
To visualize the mechanism of action of this compound and other tyrphostins, the following diagrams illustrate the key signaling pathways they inhibit.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: JAK/STAT signaling pathway and the inhibitory action of Tyrphostin AG 490.
Conclusion
This compound is a foundational tool for studying EGFR and ErbB2 signaling. However, the broader tyrphostin family offers a versatile toolkit for researchers, with members exhibiting high potency and selectivity for a range of other important tyrosine kinases. The selection of a particular tyrphostin compound should be guided by its specific inhibitory profile and the experimental context. The detailed protocols provided in this guide offer a starting point for the in vitro characterization of these and other kinase inhibitors, ensuring robust and reproducible data for advancing research in signal transduction and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Efficacy of Tyrphostin AG 528 and Gefitinib in Targeting EGFR Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two tyrosine kinase inhibitors, Tyrphostin AG 528 and gefitinib (B1684475), both of which target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival in many cancers. This objective analysis, supported by available experimental data, aims to assist researchers in making informed decisions for their drug development and cancer research endeavors.
Mechanism of Action and Target Specificity
Both this compound and gefitinib exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. They function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR kinase domain. This action prevents the autophosphorylation of the receptor, a crucial step in the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are pivotal for tumor cell growth and survival.
Gefitinib is a well-characterized, first-generation EGFR tyrosine kinase inhibitor (TKI) approved for the treatment of non-small cell lung cancer (NSCLC) patients with activating mutations in the EGFR gene.[1][2] It exhibits high potency and selectivity for EGFR.
This compound is a member of the tyrphostin family of protein tyrosine kinase inhibitors.[3][4] It is known to inhibit both EGFR and ErbB2 (HER2), another member of the ErbB family of receptor tyrosine kinases.[3][4]
Data Presentation: A Comparative Overview of In Vitro Efficacy
The following table summarizes the available quantitative data on the inhibitory potency of this compound and gefitinib. It is important to note that a direct comparison of cellular efficacy is challenging due to the limited publicly available data for this compound's antiproliferative activity in cancer cell lines.
| Inhibitor | Target(s) | Biochemical IC50 | Cellular Antiproliferative IC50 | Reference(s) |
| This compound | EGFR, ErbB2 | 4.9 µM (EGFR), 2.1 µM (ErbB2) | Data not readily available in public domain | [3] |
| Gefitinib | EGFR | ~0.02-0.08 µM (EGFR autophosphorylation) | H3255 (NSCLC, L858R mutant): 40 nMH1666 (NSCLC): 2.0 µM1207 (Bladder Cancer): Strong growth inhibition at 2 µM | [1] |
Note: The IC50 values for gefitinib can vary significantly depending on the cell line, the presence of specific EGFR mutations, and the assay conditions. The data presented for gefitinib are examples from specific studies.
Mandatory Visualization
Signaling Pathway Inhibition
Caption: EGFR signaling pathway and points of inhibition by this compound and gefitinib.
Experimental Workflow for Efficacy Comparison
Caption: A typical experimental workflow for comparing the efficacy of this compound and gefitinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and gefitinib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and gefitinib in culture medium. Remove the overnight culture medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
In Vitro EGFR Kinase Assay
This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of purified EGFR.
Materials:
-
Recombinant human EGFR protein
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound and gefitinib
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the desired concentration of the peptide substrate, and the inhibitor (this compound or gefitinib) at various concentrations.
-
Enzyme Addition: Add the recombinant EGFR enzyme to each well to initiate the reaction. Include a no-enzyme control for background measurement.
-
ATP Addition: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Data Analysis: Plot the kinase activity (luminescence) against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and gefitinib
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with this compound or gefitinib for 2 hours, followed by stimulation with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
Gefitinib is a highly potent and selective EGFR inhibitor with extensive clinical validation, particularly in EGFR-mutant NSCLC. This compound is a dual inhibitor of EGFR and ErbB2, with biochemical data suggesting it is less potent than gefitinib. The lack of publicly available data on the cellular antiproliferative activity of this compound makes a direct efficacy comparison with gefitinib challenging. The experimental protocols provided in this guide offer a framework for researchers to conduct a head-to-head comparison of these two inhibitors to elucidate their relative efficacy in specific cancer models. Such studies are crucial for advancing our understanding of EGFR-targeted therapies and for the development of novel anticancer agents.
References
Tyrphostin AG 528 vs. Erlotinib: A Comparative Guide for Researchers in EGFR Mutant Cancers
For Immediate Release
This guide provides a detailed comparison of two tyrosine kinase inhibitors, Tyrphostin AG 528 and erlotinib (B232), with a focus on their activity against Epidermal Growth Factor Receptor (EGFR) in the context of EGFR mutant cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, comparative efficacy based on available data, and relevant experimental protocols.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein that, when mutated, can become a key driver of oncogenesis in various cancers, most notably in non-small cell lung cancer (NSCLC). The development of tyrosine kinase inhibitors (TKIs) that target these mutated forms of EGFR has revolutionized treatment strategies for these malignancies. Erlotinib is a well-established, reversible EGFR TKI used in the clinical setting. This compound is another TKI, also known to inhibit EGFR. This guide aims to provide a comparative analysis of these two compounds based on publicly available data.
Mechanism of Action
Both this compound and erlotinib function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to this domain, they block the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Erlotinib is a reversible inhibitor of the EGFR tyrosine kinase. It is particularly effective against activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation in exon 21. By inhibiting EGFR autophosphorylation, erlotinib effectively blocks downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
This compound is also a protein tyrosine kinase inhibitor. While it is known to inhibit EGFR, it also demonstrates activity against ErbB2 (HER2). Its mechanism is presumed to be similar to other tyrphostins, involving competition with ATP at the kinase domain.
Data Presentation: Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory concentrations (IC50) of this compound and erlotinib. It is important to note the differences in experimental contexts, as the potency of these inhibitors can vary significantly between cell-free enzymatic assays and cell-based viability assays.
Table 1: this compound IC50 Values
| Target | IC50 (µM) | Assay Type | Reference |
| EGFR | 4.9 | Cell-free | [1][2] |
| ErbB2 (HER2) | 2.1 | Cell-free | [1][2] |
Table 2: Erlotinib IC50 Values in EGFR Mutant and Wild-Type Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Assay Type | Reference |
| HCC827 | Exon 19 deletion | ~4-100 | Cell Viability | [3] |
| PC9 | Exon 19 deletion | ~30 | Cell Viability | |
| NCI-H3255 | L858R | ~41 | Cell Viability | |
| NCI-H1975 | L858R + T790M | >4,300 | Cell Viability | |
| A549 | Wild-Type | ~5,300 | Cell Viability |
Note: IC50 values can vary between studies depending on the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are representative protocols for key experiments used to characterize the activity of compounds like this compound and erlotinib.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCC827, NCI-H1975) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the inhibitor (this compound or erlotinib) in complete culture medium. Replace the existing medium with the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to detect changes in the phosphorylation status of proteins in the EGFR signaling pathway.
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight and then treat with the inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Stimulate with EGF (e.g., 50 ng/mL) for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against total EGFR, phospho-EGFR (e.g., pY1068), total AKT, phospho-AKT, total ERK, and phospho-ERK.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: EGFR signaling pathway and points of inhibition.
Experimental Workflow for Inhibitor Comparison
References
Validating EGFR Inhibition: A Comparative Guide to Tyrphostin AG 528
This guide provides a comprehensive comparison of Tyrphostin AG 528, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with other alternative inhibitors. It is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed protocols.
Introduction to EGFR and this compound
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, growth, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK/STAT pathways, which are crucial for normal cell function.[3][4] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[3]
This compound (also known as Tyrphostin B66) is a protein tyrosine kinase inhibitor that targets EGFR.[5] It functions by competing with ATP at the catalytic site of the kinase domain, thereby preventing receptor autophosphorylation and blocking the subsequent activation of downstream signaling pathways.[6] This inhibition of EGFR activity makes this compound a valuable tool for studying EGFR-driven cellular processes and a potential candidate for anticancer agent development.[5][7]
Comparative Analysis of EGFR Inhibitors
The efficacy of an EGFR inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the EGFR kinase by 50%. A lower IC50 value indicates greater potency. This compound is often compared with other well-established EGFR inhibitors, including first-generation (Gefitinib, Erlotinib), second-generation (Afatinib), and third-generation (Osimertinib) inhibitors.
| Inhibitor | Class | Target(s) | IC50 (EGFR Kinase Assay) | Notes |
| This compound | Tyrphostin | EGFR, ErbB2/HER2 | 4.9 µM (EGFR), 2.1 µM (ErbB2)[5][7] | A potent, early-generation inhibitor often used in research settings. |
| Gefitinib | 1st Gen. Reversible | EGFR | 2 - 37 nM[8] | Selective for EGFR, particularly effective against activating mutations. |
| Erlotinib | 1st Gen. Reversible | EGFR | 2 nM[9] | Over 1000-fold more sensitive for EGFR than c-Src or v-Abl.[9] |
| Afatinib | 2nd Gen. Irreversible | EGFR, ErbB2, ErbB4 | 0.5 nM (EGFRwt), 0.4 nM (EGFR L858R), 10 nM (EGFR L858R/T790M)[9] | Covalently binds to the kinase domain, showing broader activity against ErbB family members. |
| Osimertinib | 3rd Gen. Irreversible | EGFR (T790M mutant) | 1-15 nM (mutant EGFR), ~200-500 nM (wild-type EGFR) | Designed to be effective against the T790M resistance mutation while sparing wild-type EGFR. |
Note: IC50 values can vary depending on the specific assay conditions, ATP concentration, and the mutational status of the EGFR enzyme used.
Key Experimental Protocols
Validating the inhibitory effect of compounds like this compound on EGFR involves a series of biochemical and cell-based assays. Below are detailed protocols for fundamental experiments.
In Vitro EGFR Kinase Assay (Luminescent)
This assay directly measures the enzymatic activity of purified EGFR and its inhibition by a test compound. The ADP-Glo™ Kinase Assay is a common method.
Objective: To determine the IC50 value of this compound against recombinant EGFR kinase.
Materials:
-
Purified recombinant EGFR enzyme
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (and other test compounds)
-
ADP-Glo™ Kinase Assay Kit
-
384-well or 96-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer. A DMSO stock is typically used, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
Reaction Setup:
-
Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to all wells to start the reaction.[10] The ATP concentration should ideally be at its Km value for the enzyme.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.[10]
-
Stop Reaction and Detect ADP:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate for 40 minutes at room temperature.[10]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate for another 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Subtract background luminescence (no enzyme control). Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
Objective: To determine the half-maximal growth inhibition (GI50) of this compound on an EGFR-dependent cancer cell line (e.g., A431).
Materials:
-
A431 cells (or other relevant cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear flat-bottom microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the desired inhibitor concentrations. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the GI50 value.
Visualizing Pathways and Workflows
EGFR Signaling Pathway
The following diagram illustrates the major signaling cascades activated by EGFR. This compound and other kinase inhibitors act by preventing the initial autophosphorylation event, thereby blocking all subsequent downstream signals.
Caption: EGFR signaling pathways and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Validation
The process of validating a potential EGFR inhibitor follows a logical progression from in vitro biochemical assays to cell-based and potentially in vivo studies.
Caption: General experimental workflow for validating a novel EGFR inhibitor.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Small Molecule Inhibitors as Alternatives to Tyrphostin AG 528
For researchers, scientists, and drug development professionals seeking alternatives to the protein tyrosine kinase inhibitor Tyrphostin AG 528, this guide provides a comparative analysis of other small molecule inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and ErbB2 pathways. This document outlines quantitative performance data, detailed experimental protocols for inhibitor evaluation, and visual representations of the relevant signaling cascades.
This compound is a known inhibitor of both EGFR and ErbB2 with IC50 values of 4.9 µM and 2.1 µM, respectively[1]. While it has been a valuable tool in studying tyrosine kinase signaling, a range of alternative inhibitors, including other members of the tyrphostin family and clinically approved tyrosine kinase inhibitors (TKIs), offer varying degrees of potency, selectivity, and mechanisms of action. This guide will focus on a selection of these alternatives for a comprehensive comparison.
Quantitative Performance Data: A Comparative Overview
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of its alternatives against EGFR and ErbB2. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions, such as ATP concentration, substrate used, and the specific enzymatic or cellular assay employed. Therefore, the data presented here should be considered as a comparative reference, and for direct comparison, inhibitors should ideally be evaluated head-to-head under identical conditions.
| Inhibitor | Target(s) | IC50 (EGFR) | IC50 (ErbB2/HER2) | Class/Generation | Mechanism of Action |
| This compound | EGFR, ErbB2 | 4.9 µM[1] | 2.1 µM[1] | Tyrphostin | ATP-competitive |
| Tyrphostin AG 1478 | EGFR | 3 nM[2][3] | >100 µM[3] | Tyrphostin | ATP-competitive |
| Gefitinib | EGFR | 2 - 57 nM[4] | - | 1st Generation TKI | Reversible, ATP-competitive |
| Erlotinib | EGFR | ~7 - 12 nM[4] | - | 1st Generation TKI | Reversible, ATP-competitive |
| Lapatinib | EGFR, ErbB2 | 10.2 nM[5] | 9.8 nM[5] | Dual TKI | Reversible, ATP-competitive |
| Afatinib | EGFR, ErbB2, HER4 | 0.5 nM[5] | 14 nM[5] | 2nd Generation Pan-HER TKI | Irreversible, ATP-competitive |
| Neratinib | EGFR, ErbB2, HER4 | 92 nM[6] | 59 nM[6] | 2nd Generation Pan-HER TKI | Irreversible, ATP-competitive |
| Osimertinib | EGFR (including T790M) | ~13 nM (in PC-9ER cells)[4] | - | 3rd Generation TKI | Irreversible, ATP-competitive |
Note: IC50 values can differ based on the specific assay conditions and cell lines used. The data provided is for comparative purposes and is collated from various sources.
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the performance of tyrosine kinase inhibitors.
In Vitro EGFR/ErbB2 Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR or ErbB2 kinase.
Objective: To determine the biochemical IC50 of an inhibitor against EGFR or ErbB2.
Materials:
-
Recombinant human EGFR or ErbB2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase reaction buffer. Add the test inhibitor at various concentrations. Add the poly(Glu, Tyr) substrate and ATP to the wells.
-
Enzyme Addition: Initiate the reaction by adding the recombinant EGFR or ErbB2 kinase to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Reaction Termination and ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell-Based EGFR Phosphorylation Assay (Cellular Assay)
This assay measures the inhibition of EGFR autophosphorylation within a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.
Objective: To determine the cellular IC50 of an inhibitor for EGFR phosphorylation.
Materials:
-
Human epidermoid carcinoma cell line A431 (overexpresses EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Recombinant human Epidermal Growth Factor (EGF)
-
Test inhibitors (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-EGFR (e.g., Tyr1068), anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE equipment and reagents
-
PVDF membrane
Procedure:
-
Cell Culture and Seeding: Culture A431 cells to ~80% confluency. Seed the cells into 6-well plates and allow them to adhere overnight.
-
Serum Starvation: To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with serum-free medium for 16-24 hours.
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of the test inhibitor or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
EGF Stimulation: Stimulate the cells with a final concentration of 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total EGFR.
-
-
Data Analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition. Calculate the percentage of inhibition of EGFR phosphorylation relative to the EGF-stimulated control. Determine the cellular IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the EGFR/ErbB2 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: EGFR/ErbB2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Inhibitor Efficacy Evaluation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecule Tyrosine Kinase Inhibitors of ErbB2/HER2/Neu in the Treatment of Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
Tyrphostin AG 528: A Comparative Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Tyrphostin AG 528, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of tyrosine kinases. Understanding the selectivity of a kinase inhibitor is crucial for interpreting experimental results and predicting potential therapeutic applications and off-target effects. This document summarizes the available quantitative data, presents detailed experimental methodologies, and visualizes key biological and experimental processes.
Data Presentation: Kinase Inhibition Profile
This compound is a protein tyrosine kinase inhibitor with demonstrated activity against key members of the ErbB family of receptors.[1] The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
| Kinase Target | IC50 (µM) | Kinase Family |
| EGFR (ErbB1) | 4.9[1] | Receptor Tyrosine Kinase |
| ErbB2 (HER2) | 2.1[1] | Receptor Tyrosine Kinase |
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
Confirming the Potency of Tyrphostin AG 528: A Comparative Guide for New Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a framework for confirming the half-maximal inhibitory concentration (IC50) of Tyrphostin AG 528 in novel cell lines. It offers a comparison with other common EGFR inhibitors and detailed protocols for experimental validation.
This compound is a known inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, with reported IC50 values of 4.9 µM and 2.1 µM, respectively. As researchers explore its efficacy in new cancer models, it is crucial to experimentally determine its potency in specific cell lines of interest. This guide outlines the necessary protocols and provides a comparative context for such investigations.
Performance Comparison of EGFR Inhibitors
The following table summarizes the known IC50 values of this compound against its primary targets. To facilitate comparative studies, a list of alternative EGFR inhibitors is also provided. Researchers are encouraged to populate the table with their own experimentally determined IC50 values for this compound and other inhibitors in their chosen cell lines.
| Inhibitor | Target(s) | Known IC50 (µM) | [Cell Line 1] IC50 (µM) | [Cell Line 2] IC50 (µM) | [Cell Line 3] IC50 (µM) |
| This compound | EGFR, ErbB2 | 4.9 (EGFR), 2.1 (ErbB2) | User Determined | User Determined | User Determined |
| Gefitinib | EGFR | Varies by cell line | User Determined | User Determined | User Determined |
| Erlotinib | EGFR | Varies by cell line | User Determined | User Determined | User Determined |
| Afatinib | EGFR, ErbB2, ErbB4 | Varies by cell line | User Determined | User Determined | User Determined |
| Osimertinib | EGFR (including T790M mutant) | Varies by cell line | User Determined | User Determined | User Determined |
EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade, which plays a critical role in cell proliferation, survival, and differentiation.[1][2][3][4] this compound exerts its inhibitory effects by targeting the tyrosine kinase domain of EGFR, thereby blocking downstream signaling.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Tyrphostin AG 528: A Comparative Review of a Dual EGFR/ErbB2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Tyrphostin AG 528, a protein tyrosine kinase inhibitor. Its performance is evaluated against other relevant kinase inhibitors, supported by available experimental data. This document is intended to serve as a valuable resource for researchers engaged in the study of kinase signaling pathways and the development of targeted therapeutics.
This compound is a member of the tyrphostin family of synthetic compounds designed to inhibit the activity of protein tyrosine kinases. Specifically, it has been identified as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the closely related receptor, ErbB2 (also known as HER2). Dysregulation of these receptor tyrosine kinases is a well-established driver of tumorigenesis in various cancers, making them critical targets for therapeutic intervention. This guide will delve into a comparative analysis of this compound's inhibitory potency, drawing on data from various studies to provide a clear perspective on its activity relative to other inhibitors.
Performance Comparison of this compound and Other Kinase Inhibitors
The inhibitory activity of protein kinase inhibitors is most commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The following tables summarize the available IC50 data for this compound and a selection of other tyrphostin family members and clinically relevant EGFR inhibitors. It is important to note that IC50 values can vary depending on the specific experimental conditions, such as the assay format (biochemical vs. cell-based) and the specific reagents used.
Table 1: Comparative Inhibitory Potency (IC50) of this compound and Other Tyrphostins against EGFR and ErbB2
| Inhibitor | Primary Target(s) | IC50 (µM) vs. EGFR | IC50 (µM) vs. ErbB2 |
| This compound | EGFR, ErbB2 | 4.9 [1] | 2.1 [1] |
| Tyrphostin AG 1478 | EGFR | 0.003[2] | >100 |
| Tyrphostin AG 30 | EGFR | Potent and selective inhibitor (specific IC50 not consistently reported) | - |
| Tyrphostin 23 (AG 18) | EGFR, PDGFR | 35 | - |
| Tyrphostin A25 (AG 82) | EGFR | 3 | - |
Table 2: Comparative Inhibitory Potency (IC50) of this compound and Clinically Used EGFR Inhibitors
| Inhibitor | Primary Target(s) | IC50 (nM) vs. EGFR (Wild-Type) |
| This compound | EGFR, ErbB2 | 4900 |
| Gefitinib | EGFR | 2 - 37 |
| Erlotinib | EGFR | 2 - 10 |
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of action of this compound and the experimental approaches used to characterize it, the following diagrams illustrate the EGFR signaling pathway and a general workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparison of inhibitor performance. Below are representative methodologies for key assays used in the characterization of this compound and other kinase inhibitors.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against EGFR and ErbB2.
Materials:
-
Recombinant human EGFR or ErbB2 kinase domain
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and other test inhibitors
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and other inhibitors in DMSO. Further dilute the compounds in the kinase reaction buffer. Prepare working solutions of the kinase, substrate, and ATP in the kinase buffer.
-
Assay Setup: To the wells of a microplate, add the kinase enzyme. Add the serially diluted inhibitor or a vehicle control (DMSO). Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 30-60 minutes).
-
Stop Reaction and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of ADP produced using a suitable detection method, such as a luminescence-based assay.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the effect of an inhibitor on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Objective: To determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
EGFR- or ErbB2-dependent cancer cell lines (e.g., A431, SK-BR-3)
-
Complete cell culture medium
-
This compound and other test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines in the appropriate growth medium. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and other inhibitors in the cell culture medium. Replace the existing medium in the wells with the medium containing the inhibitors or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
References
Synergistic Potential of Tyrphostin AG 528: A Review of Preclinical Combination Strategies
Tyrphostin AG 528, a potent inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 tyrosine kinases, has been a subject of interest in oncology for its potential role in halting cancer cell proliferation. While its standalone efficacy is established, its synergistic effects when combined with other anticancer agents remain a critical area of investigation for enhancing therapeutic outcomes. This guide provides a comparative overview of the available, albeit limited, experimental data on the synergistic potential of this compound with other drugs.
At present, detailed, publicly available studies providing quantitative data on the synergistic effects of this compound with other specific anticancer drugs are scarce. This compound is known to be an inhibitor of EGFR and ErbB2 with IC50 values of 4.9 μM and 2.1 μM, respectively[1][2]. The exploration of its combinatorial efficacy is a logical step in preclinical and clinical development, as combination therapies are a cornerstone of modern cancer treatment, often leading to improved efficacy and the circumvention of drug resistance.
While direct experimental evidence for this compound is limited, research on other tyrphostin derivatives and broader EGFR/ErbB2 inhibitors offers valuable insights into potential synergistic interactions. For instance, the related compound Tyrphostin A9 has been shown to sensitize glioblastoma cells to the alkylating agent BCNU. Another analogue, AG 879, has demonstrated strong antitumor effects on breast cancer cells through the inhibition of RAF-1 and HER-2 expression[3]. These findings suggest that tyrphostin compounds, in general, hold promise as combination agents.
Potential Synergistic Combinations and Underlying Mechanisms
The primary mechanism of action of this compound, the inhibition of EGFR and ErbB2 signaling pathways, provides a strong rationale for its use in combination with various classes of anticancer drugs.
Combination with Chemotherapy
Standard chemotherapeutic agents such as doxorubicin, cisplatin, and paclitaxel (B517696) are mainstays in cancer treatment. The rationale for combining this compound with these agents lies in the potential for a multi-pronged attack on cancer cells. While chemotherapy directly damages DNA or interferes with cell division, this compound would block the pro-survival signals mediated by EGFR and ErbB2, potentially lowering the threshold for chemotherapy-induced apoptosis and overcoming resistance mechanisms.
Combination with other Targeted Therapies
Combining this compound with inhibitors of other signaling pathways, such as those targeting MEK, PI3K/Akt, or mTOR, could create a more comprehensive blockade of cancer cell growth and survival pathways. This approach is particularly relevant in cancers where resistance to single-agent targeted therapy emerges due to the activation of alternative signaling cascades.
Experimental Protocols for Assessing Synergy
To rigorously evaluate the synergistic potential of this compound with other drugs, standardized experimental protocols are essential. The following methodologies are commonly employed in preclinical studies:
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo): These assays are fundamental for determining the half-maximal inhibitory concentration (IC50) of each drug individually and in combination. A reduction in the IC50 of one or both drugs when used in combination is indicative of a synergistic or additive effect.
-
Combination Index (CI) Analysis: The Chou-Talalay method is a widely accepted approach to quantify drug interactions. The CI value determines whether the combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Isobologram Analysis: This graphical representation provides a visual assessment of drug interactions. Data points falling below the line of additivity indicate synergy.
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): These experiments can confirm that the enhanced cell killing observed with combination treatment is due to an increase in programmed cell death.
-
Western Blotting: This technique is used to analyze the effects of the drug combination on key signaling proteins within the EGFR/ErbB2 pathway and downstream effectors to elucidate the molecular mechanism of synergy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway of this compound and a general workflow for assessing drug synergy.
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for assessing drug synergy.
Conclusion and Future Directions
While the therapeutic potential of this compound as a single agent is recognized, its role in combination therapy is an area that warrants significant further investigation. The lack of comprehensive, publicly accessible data on its synergistic effects with other anticancer drugs highlights a critical gap in the preclinical evaluation of this compound. Future studies should focus on systematically evaluating the synergistic potential of this compound with a range of standard chemotherapies and other targeted agents across various cancer types. The generation of robust quantitative data and detailed mechanistic insights from such studies will be crucial for guiding the rational design of future clinical trials and ultimately for improving patient outcomes. Researchers, scientists, and drug development professionals are encouraged to pursue these lines of inquiry to fully unlock the therapeutic potential of this compound in the context of combination cancer therapy.
References
Safety Operating Guide
Navigating the Disposal of Tyrphostin AG 528: A Guide to Safe and Compliant Practices
For researchers and scientists utilizing Tyrphostin AG 528, a potent inhibitor of EGFR and ErbB2 tyrosine kinases, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance.[1][2][3] The primary directive for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations.[4] This guide provides a procedural framework to facilitate the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Pre-Disposal Safety and Handling
Before proceeding with disposal, it is essential to be aware of the hazards associated with this compound. According to safety data sheets, it is considered toxic and contains a pharmaceutically active ingredient.[4] It can be a moderate to severe irritant to the skin and eyes.[4] Therefore, appropriate personal protective equipment (PPE), including NIOSH/MSHA-approved respirators, chemical-resistant gloves, and chemical safety goggles, must be worn when handling this compound.[4]
Step-by-Step Disposal Procedure
The disposal of this compound should not be undertaken without a clear understanding of the specific regulations applicable to your institution and location. The following step-by-step process will guide you in ensuring a compliant disposal pathway:
-
Consult Institutional and Local Guidelines: The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols for chemical waste disposal that are compliant with local, state, and federal regulations.
-
Waste Identification and Segregation: Properly identify and segregate this compound waste. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions containing the compound. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Proper Waste Containment: Use designated, chemically resistant, and leak-proof containers for collecting this compound waste. Ensure the container is compatible with the chemical properties of the compound and any solvents used.
-
Accurate Labeling: Clearly label the waste container with the full chemical name, "this compound," and any other required hazard warnings or identifiers as mandated by your institution and relevant regulations.
-
Arrange for Licensed Waste Disposal: Your institution's EHS department will have established procedures for the collection and disposal of chemical waste by a licensed and certified hazardous waste management company. Follow their instructions for scheduling a pickup.
-
Maintain Detailed Records: Keep accurate records of the amount of this compound disposed of, the date of disposal, and the method used. This documentation is crucial for regulatory compliance and laboratory safety audits.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Quantitative Disposal Data
Publicly available safety data sheets and chemical information resources do not specify quantitative limits for the disposal of this compound. These thresholds and specific disposal requirements are typically defined by local, state, and federal regulations and will be provided by your institution's EHS department.
It is imperative to avoid disposing of this compound down the drain or in regular trash, as this can lead to environmental contamination and regulatory violations. By following a structured and compliant disposal process, researchers can ensure a safe laboratory environment while upholding their responsibility to protect the broader ecosystem.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tyrphostin AG 528
For researchers, scientists, and drug development professionals, the safe handling of potent chemical compounds is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential safety and logistical information for the proper handling and disposal of Tyrphostin AG 528, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2/HER2 tyrosine kinases.[1][2][3] By adhering to these procedural, step-by-step instructions, you can minimize exposure risks and ensure a secure laboratory environment.
Essential Safety and Logistical Information
This compound, also known as Tyrphostin B66, is a valuable tool in cancer research due to its targeted inhibition of key signaling pathways.[1][4] However, its bioactive nature necessitates careful handling. The following sections detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure its safe use.
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 133550-49-9 | [5] |
| Molecular Formula | C₁₈H₁₄N₂O₃ | [5][6] |
| Molecular Weight | 306.32 g/mol | [5][6] |
| IC₅₀ for EGFR | 4.9 µM | [1][2] |
| IC₅₀ for ErbB2/HER2 | 2.1 µM | [1][2] |
| Solubility in DMSO | 61 mg/mL | [2] |
| Storage (Powder) | -20°C for 3 years | [2] |
| Storage (in Solvent) | -80°C for 1 year, -20°C for 1 month | [2] |
This compound exerts its effects by inhibiting the tyrosine kinase activity of EGFR and ErbB2. This disruption of downstream signaling pathways is central to its application in research.
Caption: Inhibition of EGFR and ErbB2 signaling by this compound.
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is mandatory for the safe handling of this compound.
A comprehensive approach to personal protection is the first line of defense against accidental exposure. The following PPE is required when handling this compound in its solid form or in solution.[7]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the fine powder.[5][7] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from dust particles and splashes.[5][7] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin contact.[5][7] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[7] |
This compound should be handled with care, recognizing its potential as a moderate to severe skin and eye irritant.[5]
Preparation and Use:
-
Ventilation: Always handle solid this compound and its solutions in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Avoid Dust Formation: When working with the powdered form, take care to avoid generating dust.[7] Use appropriate tools, such as a chemical spatula, for transferring the compound.
-
Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.[7]
-
Avoid Contact: Avoid inhalation and contact with skin, eyes, and clothing.[5]
Prompt and correct response to spills and proper disposal of waste are critical for maintaining a safe laboratory.
Spill Response:
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the spilled material, avoiding dust generation.
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.[7]
-
-
Minor Spills (Liquid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.[7]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.[7]
-
Waste Disposal:
-
Waste Collection: Collect all solid waste (e.g., contaminated gloves, paper towels, and pipette tips) and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.[7]
-
Container Labeling: Ensure containers are labeled with "Hazardous Waste" and the full chemical name "this compound".[7]
-
Regulatory Compliance: Dispose of in accordance with prevailing country, federal, state, and local regulations.[5]
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
By implementing these safety protocols and logistical plans, your laboratory can continue to conduct vital research while ensuring the well-being of all personnel. This commitment to safety builds a foundation of trust and scientific excellence.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
